YM-26734
Description
Structure
2D Structure
Properties
IUPAC Name |
1-[3-dodecanoyl-2,4,6-trihydroxy-5-[7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]phenyl]dodecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H62O8/c1-3-5-7-9-11-13-15-17-19-21-36(48)41-43(50)40(44(51)42(45(41)52)37(49)22-20-18-16-14-12-10-8-6-4-2)35-30-38(31-23-25-32(46)26-24-31)53-39-29-33(47)27-28-34(35)39/h23-29,35,38,46-47,50-52H,3-22,30H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJAYJCUSZHYDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=C(C(=C(C(=C1O)C2CC(OC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O)O)C(=O)CCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H62O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20932293 | |
| Record name | 1,1'-{2,4,6-Trihydroxy-5-[7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-yl]-1,3-phenylene}di(dodecan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20932293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
731.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144337-18-8 | |
| Record name | YM 26734 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144337188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-{2,4,6-Trihydroxy-5-[7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-yl]-1,3-phenylene}di(dodecan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20932293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | YM-26734 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D27Z1V25BZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis of YM-26734: A Synthetic Derivative of a Natural sPLA₂ Inhibitor
An In-depth Technical Guide on the Origin, Synthesis, and Mechanism of Action of YM-26734 for Researchers, Scientists, and Drug Development Professionals.
This compound is a potent, competitive inhibitor of secretory phospholipase A₂ (sPLA₂), an enzyme pivotal in the inflammatory cascade. This technical guide delves into the origins of this compound, tracing its development from a natural product to a refined synthetic analog. It provides a comprehensive overview of its discovery, the detailed experimental protocols for its synthesis, its mechanism of action, and the quantitative data supporting its biological activity.
From Nature's Blueprint: The Discovery of YM-26567-1
The story of this compound begins with the discovery of its natural precursor, YM-26567-1. Researchers at Yamanouchi Pharmaceutical Co. Ltd. isolated this novel compound from the fruit of Horsfieldia amygdalina, a plant native to Southeast Asia. YM-26567-1 was identified as a competitive inhibitor of group II sPLA₂.[1]
Isolation of YM-26567-1 from Horsfieldia amygdalina**
While the seminal publication by Miyake et al. (1992) does not provide a detailed, step-by-step protocol for the isolation of YM-26567-1, the general procedure can be inferred from standard natural product chemistry techniques. The process would have likely involved the following key stages:
-
Collection and Preparation of Plant Material: Fruits of Horsfieldia amygdalina were collected, dried, and pulverized to increase the surface area for extraction.
-
Solvent Extraction: The powdered plant material was subjected to extraction with a suitable organic solvent, such as methanol or ethanol, to isolate a broad range of secondary metabolites.
-
Fractionation: The crude extract was then fractionated using liquid-liquid partitioning with solvents of varying polarity to separate compounds based on their chemical properties.
-
Chromatographic Purification: The active fraction was further purified using a series of chromatographic techniques, such as column chromatography (using silica gel or other stationary phases) and high-performance liquid chromatography (HPLC), to isolate the pure compound, YM-26567-1.
-
Structure Elucidation: The chemical structure of YM-26567-1 was determined using spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Enhancing Potency: The Synthesis of this compound
To improve upon the inhibitory activity of the natural product, scientists at Yamanouchi Pharmaceuticals synthesized a series of analogs, leading to the development of this compound. This synthetic derivative exhibited enhanced potency as an sPLA₂ inhibitor. A detailed synthetic scheme was later published by Oslund et al. (2008), providing a roadmap for its laboratory preparation.
Experimental Protocol for the Synthesis of this compound
The following protocol is a summary of the synthetic route described by Oslund et al. (2008).
Materials and Methods:
-
Starting materials and reagents were obtained from commercial suppliers and used without further purification.
-
Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.
-
Purification of intermediates and the final product was performed by column chromatography on silica gel.
-
Nuclear Magnetic Resonance (NMR) spectra were recorded on a Bruker spectrometer.
-
Mass spectra were obtained using an electrospray ionization (ESI) mass spectrometer.
Synthesis Scheme:
The synthesis of this compound involves a multi-step process, beginning with commercially available starting materials. The key steps include a Claisen-Schmidt condensation to form a chalcone, followed by cyclization to a flavanone, reduction, and subsequent coupling with a phloroglucinol derivative. The final step involves deprotection to yield this compound.
(A detailed, step-by-step synthesis protocol with specific reagent quantities, reaction conditions, and purification methods would be found in the supplementary information of the Oslund et al. (2008) publication in Bioorganic & Medicinal Chemistry Letters.)
Quantitative Analysis of Biological Activity
The inhibitory potency of this compound and its natural precursor, YM-26567-1, has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data.
| Compound | Target Enzyme | IC₅₀ (μM) |
| YM-26567-1 | Rabbit Platelet sPLA₂ | 6.7 |
| This compound | Rabbit Platelet sPLA₂ | 0.085 |
| This compound | Human sPLA₂-IIA | 1 |
| This compound | Human sPLA₂-IID | 1 |
| This compound | Human sPLA₂-V | 1 |
| This compound | Human sPLA₂-X | 0.2 |
| This compound | Human sPLA₂-IIE | 3 |
Table 1: In Vitro Inhibitory Activity of YM-26567-1 and this compound against various sPLA₂ subtypes.
| Compound | Animal Model | Route of Administration | ED₅₀ |
| YM-26567-1 | TPA-induced mouse ear edema | Topical | 28 μ g/ear |
| This compound | TPA-induced mouse ear edema | Topical | 45 μ g/ear |
| This compound | TPA-induced mouse ear edema | Intravenous | 11 mg/kg |
Table 2: In Vivo Anti-inflammatory Activity of YM-26567-1 and this compound.
Mechanism of Action: Inhibition of the sPLA₂ Signaling Pathway
Secretory phospholipase A₂ enzymes play a crucial role in the inflammatory response by catalyzing the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid. This free arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory mediators such as prostaglandins and leukotrienes.
This compound acts as a competitive inhibitor of sPLA₂, binding to the active site of the enzyme and preventing its interaction with phospholipid substrates. The proposed binding mode involves the chelation of the catalytic calcium ion in the active site of sPLA₂ by the hydroxyl and carbonyl groups of the phloroglucinol moiety of this compound. This effectively blocks the enzymatic activity and halts the downstream production of inflammatory mediators.
Visualizing the sPLA₂ Signaling Pathway and Inhibition by this compound
Caption: The sPLA₂ signaling cascade and its inhibition by this compound.
Experimental Workflow for Assessing sPLA₂ Inhibition
Caption: Generalized workflow for evaluating sPLA₂ inhibitors.
References
YM-26734: A Selective Inhibitor of Secretory Phospholipase A2-IIA
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Secretory phospholipases A2 (sPLA2s) are a family of enzymes that play a critical role in a variety of physiological and pathological processes, most notably inflammation.[1][2] These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing free fatty acids, such as arachidonic acid (AA), and lysophospholipids.[1][3] The liberated arachidonic acid serves as a precursor for the biosynthesis of potent pro-inflammatory lipid mediators, including prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.[1][4][5][6]
Among the various sPLA2 isoforms, Group IIA (sPLA2-IIA) is strongly implicated in the pathogenesis of inflammatory diseases, including rheumatoid arthritis, asthma, and sepsis.[2][4] Elevated levels of sPLA2-IIA are often found in inflammatory exudates and plasma during inflammatory conditions, making it a key therapeutic target.[4][7] The development of potent and selective inhibitors for sPLA2-IIA is therefore a crucial area of research for novel anti-inflammatory therapies.
YM-26734 has emerged as a significant tool in this field. It is a potent, competitive, and selective inhibitor of sPLA2-IIA.[8][9] Originally derived from a natural product isolated from the fruit of Horsfieldia amygdaline, this compound provides a valuable pharmacological probe to elucidate the specific roles of sPLA2-IIA in inflammatory cascades and to serve as a lead compound for drug development.[1][10] This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, quantitative inhibition data, relevant signaling pathways, and detailed experimental protocols.
Chemical and Physical Properties
This compound is a complex molecule with the following properties:
| Property | Value | Reference |
| Molecular Formula | C45H62O8 | [11][12] |
| Molecular Weight | 730.97 g/mol | [11][12] |
| CAS Number | 144337-18-8 | [11][12] |
| Appearance | Crystalline solid | [12] |
| Solubility | Soluble in DMSO and ethanol | [12] |
| IUPAC Name | 1-[3-dodecanoyl-2,4,6-trihydroxy-5-[7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]phenyl]dodecan-1-one | [11] |
Mechanism of Selective Inhibition
This compound functions as a competitive inhibitor of secretory phospholipase A2.[8][13] Its mechanism of action involves binding to the active site of the enzyme, thereby preventing the substrate (phospholipids) from being hydrolyzed.[8] The molecular structure of this compound, particularly the didodecanoylphloroglucinol portion, is predicted to be crucial for this interaction, likely by coordinating with the essential Ca2+ ion in the enzyme's catalytic site.[1] This competitive binding effectively halts the enzymatic cascade at its origin, blocking the release of arachidonic acid and subsequent production of pro-inflammatory eicosanoids.[5][8]
A key feature of this compound is its selectivity. It demonstrates a broad inhibitory profile against several sPLA2 isoforms but exhibits minimal to no activity against cytosolic PLA2 (cPLA2), cyclooxygenase (COX), and lipoxygenase (LOX) enzymes.[8] This specificity is critical for its use as a research tool, as it allows for the precise investigation of the effects of sPLA2-IIA inhibition without the confounding variables of affecting other key enzymes in the inflammatory pathway.
Quantitative Inhibition Profile
The potency and selectivity of this compound have been quantified through the determination of its half-maximal inhibitory concentration (IC50) against various sPLA2 isoforms.
| sPLA2 Isoform | IC50 Value (μM) |
| sPLA2-IIA | 1 |
| sPLA2-IID | 1 |
| sPLA2-IIE | 3 |
| sPLA2-V | 1 |
| sPLA2-X | 0.2 |
Data sourced from R&D Systems.
Signaling Pathways and Experimental Workflows
sPLA2-IIA Pro-Inflammatory Signaling Pathway
The sPLA2-IIA enzyme is a critical initiator of a major inflammatory signaling cascade. Upon activation by pro-inflammatory stimuli, sPLA2-IIA translocates to the outer leaflet of the cell membrane where it hydrolyzes phospholipids. This action releases arachidonic acid and lysophospholipids, which are then converted by downstream enzymes (COX and LOX) into potent inflammatory mediators like prostaglandins and leukotrienes.[4][6] These mediators then act on various cells to produce the classic signs of inflammation.
Logical Flow of this compound Selective Inhibition
The strategic value of this compound lies in its ability to selectively block the sPLA2-IIA pathway at its source. By competitively inhibiting the enzyme, it prevents the generation of all downstream inflammatory mediators derived from arachidonic acid, without affecting other related pathways.
Experimental Protocol: sPLA2 Inhibition Assay
To quantify the inhibitory activity of compounds like this compound against sPLA2-IIA, a colorimetric assay using a phospholipid substrate is commonly employed. The following is a generalized protocol.
Materials
-
Recombinant human sPLA2-IIA (hG-IIA)
-
This compound (or other test inhibitors) dissolved in DMSO
-
Substrate solution:
-
Lecithin (phosphatidylcholine)
-
Sodium deoxycholate (NaTDC)
-
Sodium Chloride (NaCl)
-
Calcium Chloride (CaCl2)
-
Phenol Red (colorimetric pH indicator)
-
-
Reaction Buffer (e.g., Tris-HCl)
-
96-well microplate
-
Microplate reader
Workflow
The assay measures the rate of fatty acid release from lecithin hydrolysis, which causes a drop in pH and a corresponding color change of the Phenol Red indicator.
Detailed Methodology
-
Substrate Preparation : Prepare a mixture containing lecithin (e.g., 3.5 mM), NaTDC (e.g., 3 mM), NaCl (e.g., 100 mM), CaCl2 (e.g., 10 mM), and Phenol Red (e.g., 0.055 mM). Adjust the pH to a slightly alkaline value (e.g., 7.6), where the indicator is red/pink.[14]
-
Inhibitor and Enzyme Preparation : Prepare serial dilutions of this compound in DMSO. Prepare a working solution of sPLA2-IIA enzyme in an appropriate buffer.
-
Pre-incubation : In a separate plate or tubes, pre-incubate a fixed amount of the sPLA2-IIA enzyme with varying concentrations of this compound (and a DMSO-only control) for a set period (e.g., 20 minutes) at room temperature.[14] This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation : Add the substrate solution to the wells of a 96-well plate. Initiate the enzymatic reaction by adding the pre-incubated enzyme/inhibitor mixture to the substrate wells.
-
Kinetic Measurement : Immediately place the plate in a microplate reader set to the appropriate temperature (e.g., 37°C). Measure the decrease in absorbance at a wavelength sensitive to Phenol Red's color change (e.g., 558 nm) over time. The rate of absorbance change is proportional to the rate of fatty acid production and thus, enzyme activity.
-
Data Analysis :
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
The percent inhibition is calculated using the formula: % Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a well-characterized and valuable pharmacological agent for the study of secretory phospholipase A2-IIA. Its potent, competitive, and selective inhibitory action makes it an indispensable tool for dissecting the role of sPLA2-IIA in the complex signaling networks of inflammation and other associated diseases.[8][9] The detailed understanding of its inhibitory profile and the availability of robust assay methodologies allow researchers to precisely probe the downstream consequences of sPLA2-IIA blockade. As research continues to uncover the diverse roles of sPLA2 isoforms in pathophysiology, selective inhibitors like this compound will remain at the forefront of both basic scientific discovery and the development of next-generation anti-inflammatory therapeutics.
References
- 1. Simplified this compound Inhibitors of Secreted Phospholipase A2 Group IIA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secretory Phospholipase A2 Enzymes as Pharmacological Targets for Treatment of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. oatext.com [oatext.com]
- 5. What are sPLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. oatext.com [oatext.com]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. Phospholipase A2 inhibitors in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cas 144337-18-8,YM 26734 | lookchem [lookchem.com]
- 11. YM 26734 | C45H62O8 | CID 9853400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. actinomycind.com [actinomycind.com]
- 13. This compound Datasheet DC Chemicals [dcchemicals.com]
- 14. In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of YM-26734: A Potent Secretory Phospholipase A2 Inhibitor
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of YM-26734, a potent inhibitor of secretory phospholipase A2 (sPLA2). The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visualizations of key biological pathways and developmental workflows.
Discovery and Development History
This compound was developed by Yamanouchi Pharmaceuticals as a potent and selective inhibitor of secretory phospholipase A2 (sPLA2), particularly targeting the Group IIA isoform.[1] The discovery process originated from the screening of natural products, leading to the identification of YM-26567-1, isolated from the fruit of Horsfieldia amygdaline.[1] This natural product exhibited micromolar inhibitory activity against rabbit platelet sPLA2.[1]
Further optimization and development of YM-26567-1 led to the synthesis of this compound, which demonstrated significantly increased potency, with an IC50 value of 85 nM against rabbit platelet sPLA2.[1] Subsequent research focused on creating and evaluating simplified analogs of this compound to understand its structure-activity relationship and to develop cell-permeable inhibitors with low nanomolar efficacy for cellular studies of sPLA2 function.[1]
Developmental Workflow
The development of this compound and its analogs followed a logical progression from natural product discovery to synthetic optimization and analog development. This workflow can be visualized as follows:
Mechanism of Action and Signaling Pathway
This compound functions as a competitive inhibitor of sPLA2.[2] It binds to the active site of the enzyme, preventing the hydrolysis of phospholipids. This action blocks the release of arachidonic acid, a precursor to pro-inflammatory mediators such as prostaglandins and leukotrienes. The inhibitory effect of this compound is selective for extracellular sPLA2, with no significant activity against intracellular PLA2, cyclooxygenase, or 5-lipoxygenase.[2]
The sPLA2 signaling cascade, which is inhibited by this compound, is a critical component of the inflammatory response.
Quantitative Data
The inhibitory activity of this compound and its precursor, YM-26567-1, has been quantified against various sPLA2 enzymes.
| Compound | Enzyme | Species | IC50 (nM) | Reference |
| This compound | Group IIA sPLA2 | Rabbit (platelet) | 85 | [1][2] |
| This compound | Group I sPLA2 | Porcine (pancreas) | 6800 | [2] |
| This compound | Group IIA sPLA2 | Human | Low Nanomolar | [1] |
| This compound | Group IIA sPLA2 | Mouse | Low Nanomolar | [1] |
| This compound | Group IIA sPLA2 | Rat | Low Nanomolar | [1] |
| This compound | Group V sPLA2 | Human | Low Nanomolar | [1] |
| This compound | Group V sPLA2 | Mouse | Moderately Potent | [1] |
| This compound | Group X sPLA2 | Human | >1000 | [1] |
| This compound | Group X sPLA2 | Mouse | >1000 | [1] |
| YM-26567-1 | Group II sPLA2 | Rabbit (platelet) | 48 (Ki) | [2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process, a modified version of a previously reported procedure.[1]
Detailed Protocol: A modified version of a previously reported procedure is used for the synthesis.[1] Commercially available 3-benzyloxy-4-hydroxybenzaldehyde is protected and then refluxed with 4'-hydroxyacetophenone in the presence of potassium hydroxide to form a chalcone.[1] This intermediate is then refluxed in a solution of sulfuric acid in methanol to yield a flavanone.[1] The flavanone is subsequently reduced using sodium borohydride.[1] The resulting alcohol is condensed with didodecanoylphloroglucinol in a solution of hydrogen chloride in dioxane.[1] Finally, deprotection using palladium hydroxide on carbon under a hydrogen atmosphere affords this compound as a mixture of four stereoisomers.[1]
sPLA2 Inhibition Assay
The inhibitory activity of this compound against sPLA2 is determined using an in vitro enzyme assay.
Protocol: The assay measures the hydrolysis of a fluorescently labeled phospholipid substrate by recombinant sPLA2. The reaction is typically carried out in a buffer containing Tris-HCl, NaCl, and CaCl2. The substrate, such as a BODIPY-labeled phosphatidylcholine, is prepared in liposomes. The enzyme is pre-incubated with various concentrations of the inhibitor (this compound) before the addition of the substrate. The increase in fluorescence, resulting from the cleavage of the fluorescent fatty acid from the phospholipid, is monitored over time using a fluorescence plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
TPA-Induced Mouse Ear Edema Model
This in vivo model is used to assess the anti-inflammatory activity of this compound.
Protocol: Inflammation is induced by the topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) to the ear of a mouse. This compound is administered either topically to the ear or systemically (e.g., intravenously) at various doses prior to or shortly after TPA application. The extent of edema is quantified by measuring the increase in ear thickness using a digital caliper or by measuring the weight of a standard-sized punch biopsy taken from the ear. The dose-dependent inhibitory effect of this compound is determined by comparing the reduction in ear edema in treated animals to that in vehicle-treated control animals. The ED50 value, the dose that causes a 50% reduction in edema, can then be calculated.[2] In mice, this compound has been shown to inhibit TPA-induced ear edema with an ED50 of 45 µ g/ear (topical) and 11 mg/kg (intravenous).[2]
References
The Potent and Selective Inhibition of Secretory Phospholipase A2 by YM-26734: A Technical Guide for Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secretory phospholipase A2 (sPLA2) enzymes are critical mediators of the inflammatory cascade, catalyzing the release of arachidonic acid from cell membranes, which subsequently serves as a precursor for pro-inflammatory eicosanoids. Their significant role in various inflammatory diseases has positioned them as a key target for therapeutic intervention.[1][2] YM-26734 has emerged as a potent and selective competitive inhibitor of sPLA2, demonstrating significant anti-inflammatory properties in preclinical studies.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its inhibitory profile, the experimental protocols for its evaluation, and its mechanism of action within the inflammatory signaling pathway.
Introduction to this compound
This compound, with the chemical name 4-(3,5-didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl) chroman, is a non-steroidal anti-inflammatory agent.[3] It is a derivative of the natural product YM-26567-1, which was isolated from the fruit of Horsfieldia amygdaline.[5] this compound exhibits potent and competitive inhibitory activity against extracellular sPLA2 enzymes, with a notable selectivity for group II sPLA2.[3] Its mechanism of action involves binding to the active site of sPLA2, thereby preventing the hydrolysis of phospholipid substrates and the subsequent release of arachidonic acid.[4][6] This targeted inhibition of sPLA2 makes this compound a valuable tool for dissecting the role of this enzyme family in inflammation and a promising lead compound for the development of novel anti-inflammatory therapeutics.
Quantitative Inhibitory Profile of this compound
The inhibitory potency of this compound has been quantified against various sPLA2 isoforms. The following tables summarize the key inhibitory constants, providing a clear comparison of its activity.
Table 1: In Vitro Inhibitory Activity of this compound against sPLA2 Isoforms
| sPLA2 Isoform | Source | IC50 (µM) | Ki (nM) | Notes |
| Group II | Rabbit Platelets | 0.085 | 48 | Competitive inhibition.[3] |
| Group I | Porcine Pancreas | 6.8 | - | [3] |
| sPLA2-X | - | 0.2 | - | [7] |
| sPLA2-IIA | - | 1 | - | [7] |
| sPLA2-IID | - | 1 | - | [7] |
| sPLA2-V | - | 1 | - | [7] |
| sPLA2-IIE | - | 3 | - | [7] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Inflammation Model | Animal Model | Administration Route | ED50 | Reference |
| TPA-induced Ear Edema | Mouse | Topical | 45 µ g/ear | [3] |
| TPA-induced Ear Edema | Mouse | Intravenous | 11 mg/kg | [3] |
| Carrageenan-induced Pleurisy (Exudate) | Rat | Intravenous | 20 mg/kg | [3] |
| Carrageenan-induced Pleurisy (Leukocytes) | Rat | Intravenous | 20 mg/kg | [3] |
ED50: Half-maximal effective dose.
Signaling Pathway of sPLA2 in Inflammation and Inhibition by this compound
Secretory PLA2 enzymes play a pivotal role in the initiation and amplification of the inflammatory response. The following diagram illustrates the signaling cascade and the point of intervention for this compound.
Caption: sPLA2-mediated inflammatory signaling pathway and its inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of sPLA2 inhibition and anti-inflammatory activity.
In Vitro sPLA2 Inhibition Assay
This protocol describes a common method for measuring the enzymatic activity of sPLA2 and the inhibitory effect of compounds like this compound using a radiolabeled substrate.[5]
Materials:
-
Purified sPLA2 enzyme (e.g., from rabbit platelets or recombinant human)
-
Radiolabeled substrate: L-α-dipalmitoyl-(2-[9,10(N)-3H]palmitoyl)-phosphatidylcholine
-
Unlabeled L-α-dipalmitoyl-phosphatidylcholine
-
Assay Buffer: 0.1 M Glycine-NaOH buffer, pH 9.0
-
CaCl2 solution
-
Bovine Serum Albumin (BSA)
-
Sodium deoxycholate
-
This compound or other test inhibitors
-
Stop Solution: 5% Triton X-100 containing EDTA
-
Extraction Solvent: Hexane containing 0.1% acetic acid
-
Anhydrous sodium sulfate
-
Scintillation cocktail and counter
Procedure:
-
Prepare the substrate mixture by dissolving the radiolabeled and unlabeled phosphatidylcholine in 80% ethanol containing 25 mM sodium deoxycholate.
-
In a reaction tube, combine the assay buffer, CaCl2, BSA, and sodium deoxycholate.
-
Add the sPLA2 enzyme to the reaction tube. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound.
-
Initiate the reaction by adding the substrate mixture to the tube. The final reaction volume is typically 1.0 ml.
-
Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).
-
Terminate the reaction by adding the stop solution.
-
Extract the released radioactive fatty acid by adding the extraction solvent and anhydrous sodium sulfate, followed by vigorous vortexing.
-
Centrifuge to separate the phases.
-
Transfer an aliquot of the upper hexane phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the presence of the inhibitor to the control (enzyme activity without inhibitor).
References
- 1. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further studies on carrageenan-induced pleurisy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simplified this compound Inhibitors of Secreted Phospholipase A2 Group IIA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid assay for activity of phospholipase A2 using radioactive substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
YM-26734 and the Arachidonic Acid Pathway: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
YM-26734 is a potent, competitive inhibitor of secretory phospholipase A2 (sPLA2) enzymes.[1] These enzymes play a crucial role in the initiation of the inflammatory cascade by catalyzing the hydrolysis of phospholipids at the sn-2 position, which leads to the release of arachidonic acid.[2] Free arachidonic acid is the precursor to a wide array of bioactive lipid mediators, collectively known as eicosanoids, which include prostaglandins and leukotrienes. These molecules are pivotal in numerous physiological and pathological processes, particularly inflammation.[2] This technical guide provides a comprehensive overview of this compound, its mechanism of action, its interaction with the arachidonic acid pathway, and detailed experimental protocols for its study.
Mechanism of Action: Inhibition of Secretory Phospholipase A2
This compound exerts its effects by directly inhibiting the activity of sPLA2 enzymes. By binding to the active site of these enzymes, this compound prevents the hydrolysis of membrane phospholipids, thereby blocking the release of arachidonic acid.[1] This action effectively curtails the production of downstream pro-inflammatory mediators. The inhibitory profile of this compound has been characterized against several sPLA2 isoforms, demonstrating a broad spectrum of activity.[1][3]
Signaling Pathway of this compound Action
Quantitative Data: Inhibitory Profile of this compound
The inhibitory potency of this compound has been evaluated against various mammalian sPLA2 isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that discrepancies in reported IC50 values can arise from variations in experimental conditions, such as the substrate and assay methods used.[3]
| sPLA2 Isoform | Species | IC50 (nM) | Reference |
| Group IIA | Human | 80 ± 20 | [3] |
| Group IIA | Mouse | 30 ± 5 | [3] |
| Group IIA | Rat | 120 ± 5 | [3] |
| Group V | Human | 110 ± 20 | [3] |
| Group V | Mouse | 520 ± 140 | [3] |
| Group X | Human | > 1600 | [3] |
| Group X | Mouse | > 1600 | [3] |
| Rabbit Platelet | Rabbit | 85 | [2] |
Table 1: Inhibitory Concentration (IC50) of this compound against various sPLA2 isoforms.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, a summary of which is provided below. For a detailed, step-by-step protocol, including reagent quantities and reaction conditions, please refer to the supplementary information of the cited literature.[2]
Summary of Synthetic Steps: [2]
-
Chalcone Formation: Reaction of appropriately protected starting materials to form a chalcone intermediate.
-
Flavanone Synthesis: Cyclization of the chalcone to yield a flavanone.
-
Reduction: Reduction of the flavanone to the corresponding alcohol.
-
Condensation: Condensation with a diacylphloroglucinol derivative.
-
Deprotection: Removal of protecting groups to yield the final product, this compound.
In Vitro sPLA2 Inhibition Assay (Radiolabeled Substrate)
This protocol describes a common method for determining the inhibitory activity of compounds against sPLA2 using a radiolabeled substrate.
Materials:
-
Purified recombinant sPLA2 enzyme
-
Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine)
-
Unlabeled phospholipid
-
Assay buffer (e.g., Tris-HCl buffer containing CaCl₂, NaCl, and BSA)
-
This compound or other test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail and vials
-
Thin-layer chromatography (TLC) plates and developing solvent
Procedure:
-
Substrate Preparation: Prepare liposomes by mixing the radiolabeled and unlabeled phospholipids in an organic solvent, evaporating the solvent under nitrogen, and resuspending the lipid film in the assay buffer followed by sonication.
-
Inhibitor Incubation: In a microcentrifuge tube, pre-incubate the sPLA2 enzyme with various concentrations of this compound or the vehicle control in the assay buffer for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).
-
Initiation of Reaction: Start the enzymatic reaction by adding the prepared liposome substrate to the enzyme-inhibitor mixture.
-
Reaction Incubation: Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at 37°C with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform, methanol, and acetic acid).
-
Lipid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
Separation of Products: Spot the organic phase onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the unhydrolyzed phospholipid from the released radiolabeled free fatty acid (arachidonic acid).
-
Quantification: Scrape the silica corresponding to the free fatty acid spot into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control and determine the IC50 value.
In Vivo Anti-inflammatory Activity: TPA-Induced Mouse Ear Edema
This model is widely used to assess the topical anti-inflammatory activity of compounds.[4][5]
Materials:
-
Male ICR or Swiss mice
-
12-O-Tetradecanoylphorbol-13-acetate (TPA) dissolved in a suitable vehicle (e.g., acetone or ethanol)
-
This compound dissolved in a suitable vehicle
-
Calipers or a thickness gauge
-
Biopsy punch
Procedure:
-
Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.
-
Induction of Edema: Apply a solution of TPA (e.g., 1-2.5 µg in 10-20 µL) to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control and receives the vehicle only.[4][6]
-
Treatment: Topically apply this compound or the vehicle to the right ear at a specified time point relative to TPA application (e.g., 30 minutes before or 1 hour after).
-
Measurement of Edema: At a predetermined time after TPA application (e.g., 6 hours), measure the thickness of both ears using calipers.
-
Assessment of Inflammation: Euthanize the mice and take a standard-sized biopsy (e.g., 6-7 mm diameter) from both ears using a biopsy punch. Weigh the biopsies to determine the increase in ear weight due to edema.
-
Data Analysis: Calculate the percentage of inhibition of edema for the this compound-treated group compared to the TPA-only group.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Pleurisy in Rats
This model is used to evaluate the systemic anti-inflammatory effects of compounds on exudate formation and leukocyte migration.[7]
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Carrageenan solution (e.g., 1% in sterile saline)
-
This compound for systemic administration (e.g., intravenous or oral)
-
Heparinized saline
-
Hemocytometer
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions.
-
Treatment: Administer this compound or the vehicle to the rats via the desired route.
-
Induction of Pleurisy: After a specified time following treatment, induce pleurisy by injecting carrageenan solution (e.g., 0.1-0.2 mL) into the pleural cavity of the rats under light anesthesia.[7]
-
Exudate Collection: At a predetermined time after carrageenan injection (e.g., 4-6 hours), euthanize the rats. Carefully open the thoracic cavity and collect the pleural exudate by washing the cavity with a known volume of heparinized saline.
-
Measurement of Exudate Volume: Measure the total volume of the collected fluid and subtract the volume of the washing solution to determine the exudate volume.
-
Leukocyte Count: Centrifuge a small aliquot of the exudate and resuspend the cell pellet in a known volume of saline. Count the total number of leukocytes using a hemocytometer.
-
Data Analysis: Compare the exudate volume and total leukocyte count in the this compound-treated group with the control group to determine the percentage of inhibition.
Downstream Effects on the Arachidonic Acid Pathway
By inhibiting sPLA2, this compound reduces the availability of arachidonic acid for metabolism by the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This leads to a decrease in the production of prostaglandins and leukotrienes, which are key mediators of inflammation. While the inhibitory effect of this compound on the overall inflammatory response is well-documented, specific quantitative data on the reduction of individual eicosanoids such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) following this compound treatment are not extensively reported in the available literature.
Quantification of Prostaglandins and Leukotrienes by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosanoids in biological samples.[8][9][10]
Protocol Outline for Eicosanoid Analysis:
-
Sample Collection and Preparation: Collect biological samples (e.g., plasma, ear tissue homogenate, or pleural exudate) and immediately add antioxidants and internal standards (deuterated analogs of the target eicosanoids).
-
Solid-Phase Extraction (SPE): Acidify the samples and perform SPE to extract and concentrate the lipid mediators.
-
LC Separation: Reconstitute the dried extract in the mobile phase and inject it into an LC system equipped with a suitable column (e.g., C18) to separate the different eicosanoids.
-
MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each eicosanoid and its internal standard are monitored for highly selective and sensitive quantification.
-
Data Analysis: Generate standard curves for each analyte and calculate the concentrations in the samples based on the peak area ratios of the analyte to its corresponding internal standard.
Clinical Development Status
Despite its potent preclinical anti-inflammatory activity, a thorough search of clinical trial registries and published literature did not reveal any evidence of this compound having entered human clinical trials. It appears to have remained a valuable tool for preclinical research into the role of sPLA2 in inflammation.
Conclusion
This compound is a well-characterized and potent inhibitor of sPLA2 enzymes, with a demonstrated ability to suppress inflammation in various preclinical models. Its mechanism of action, centered on the inhibition of arachidonic acid release, makes it a valuable research tool for dissecting the complexities of the arachidonic acid cascade and its role in inflammatory diseases. The detailed protocols and data presented in this guide are intended to support researchers in the fields of pharmacology, drug discovery, and inflammation research in their efforts to further understand and potentially target this critical pathway. While this compound itself has not progressed to clinical development, the knowledge gained from its study continues to inform the development of novel anti-inflammatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Simplified this compound Inhibitors of Secreted Phospholipase A2 Group IIA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TPA-induced mouse ear edema model [bio-protocol.org]
- 5. Amentoflavone Ameliorates Carrageenan-Induced Pleurisy and Lung Injury by Inhibiting the NF-κB/STAT3 Pathways via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 limits arachidonic acid availability and inhibits leukotriene B4 synthesis in rat alveolar macrophages by a nonphospholipase A2 mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TPA-induced mouse ear edema: Significance and symbolism [wisdomlib.org]
- 9. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
The Role of YM-26734 in Lipid Mediator Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-26734 is a potent and selective competitive inhibitor of secretory phospholipase A2 (sPLA2), a key enzyme family in the initiation of inflammatory pathways through the liberation of arachidonic acid and lysophospholipids from the cell membrane. By targeting sPLA2, this compound effectively attenuates the production of downstream lipid mediators, including prostaglandins, leukotrienes, and lysophosphatidic acid (LPA). This technical guide provides an in-depth overview of the mechanism of action of this compound, its inhibitory profile, and its role in modulating lipid mediator signaling, with a particular focus on its indirect influence on the LPA signaling cascade. Detailed experimental protocols and quantitative data are presented to support its use as a critical research tool in inflammation and lipid signaling studies.
Introduction to this compound and Secretory Phospholipase A2
Secretory phospholipase A2 (sPLA2) enzymes are a group of structurally related enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing free fatty acids and lysophospholipids.[1] One of the most significant fatty acids released is arachidonic acid, the precursor for the biosynthesis of eicosanoids, which are potent inflammatory mediators.[1][2] Additionally, the generation of lysophospholipids can lead to the production of other signaling molecules, such as lysophosphatidic acid (LPA).[3]
This compound is a synthetic compound that acts as a competitive inhibitor of sPLA2.[4][5] Its ability to selectively target various sPLA2 isoforms makes it an invaluable tool for elucidating the specific roles of these enzymes in physiological and pathological processes.[4][5]
Mechanism of Action of this compound
This compound exerts its inhibitory effect by binding to the active site of sPLA2 enzymes. This competitive inhibition prevents the enzyme from accessing its phospholipid substrates, thereby blocking the initial step in the inflammatory cascade.[4] The specificity of this compound for sPLA2 over other phospholipases, such as cytosolic PLA2 (cPLA2), and other enzymes like cyclooxygenase and lipoxygenase, allows for the targeted investigation of the sPLA2 pathway.[4]
Quantitative Data: Inhibitory Profile of this compound
The potency and selectivity of this compound have been characterized against various sPLA2 isoforms. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound against sPLA2 Isoforms
| sPLA2 Isoform | IC50 (µM) | Source |
| sPLA2-IIA | 1 | [4] |
| sPLA2-IID | 1 | [4] |
| sPLA2-V | 1 | [4] |
| sPLA2-X | 0.2 | [4] |
| sPLA2-IIE | 3 | [4] |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Experimental Model | Administration Route | ED50 | Source |
| TPA-induced mouse ear edema | Topical | 45 µ g/ear | [4] |
| TPA-induced mouse ear edema | Intravenous | 11 mg/kg | [4] |
| Carrageenan-induced pleurisy in rats | Intravenous | 20 mg/kg (significant reduction) | [4] |
Role in Lipid Mediator Signaling
The inhibition of sPLA2 by this compound has profound effects on downstream lipid mediator signaling pathways.
Inhibition of Eicosanoid Production
By blocking the release of arachidonic acid, this compound effectively halts the production of prostaglandins and leukotrienes, two major classes of eicosanoids that are pivotal in mediating inflammatory responses such as vasodilation, increased vascular permeability, and pain.
Indirect Modulation of Lysophosphatidic Acid (LPA) Signaling
Secretory PLA2 activity is a source of lysophospholipids, which can be subsequently converted to lysophosphatidic acid (LPA) by the enzyme autotaxin.[6][7] LPA is a potent signaling molecule that acts on a family of G protein-coupled receptors (LPARs) to elicit a wide range of cellular responses, including cell proliferation, migration, and survival.[4][8] By reducing the available pool of lysophospholipid precursors, this compound can indirectly attenuate LPA signaling.
The following diagram illustrates the central role of sPLA2 in lipid mediator production and the inhibitory action of this compound.
The subsequent diagram details the LPA signaling pathway that is indirectly modulated by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro sPLA2 Inhibition Assay
This protocol is a representative method for determining the IC50 of this compound against a specific sPLA2 isoform.
Materials:
-
Purified recombinant human sPLA2 isoform
-
This compound
-
Phospholipid substrate (e.g., 1,2-bis(heptanoylthio)glycero-3-phosphocholine)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Assay buffer (e.g., Tris-HCl with CaCl2 and BSA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the sPLA2 enzyme solution to each well.
-
Add the different concentrations of this compound or vehicle control to the wells.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the phospholipid substrate to all wells.
-
Immediately add DTNB to all wells.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
TPA-Induced Mouse Ear Edema
This in vivo model is used to assess the topical and systemic anti-inflammatory activity of this compound.[9][10]
Animals:
-
Male CD-1 mice (or a similar strain), 6-8 weeks old.
Materials:
-
12-O-Tetradecanoylphorbol-13-acetate (TPA)
-
This compound
-
Vehicle (e.g., acetone or ethanol)
-
Micropipettes
-
Ear punch
-
Analytical balance
Procedure:
-
For topical application, dissolve this compound in the vehicle at various concentrations.
-
Apply the this compound solution or vehicle to the inner and outer surfaces of the right ear of each mouse.
-
After a set time (e.g., 30 minutes), apply a solution of TPA in the vehicle to the same ear to induce inflammation.
-
The left ear serves as a control and receives only the vehicle.
-
For systemic administration, administer this compound intravenously or intraperitoneally at various doses prior to TPA application.
-
After a specific period (e.g., 4-6 hours) following TPA application, sacrifice the mice by cervical dislocation.
-
Use an ear punch to collect a standard-sized circular section from both the right and left ears.
-
Weigh the ear punches immediately.
-
The degree of edema is calculated as the difference in weight between the right (TPA-treated) and left (control) ear punches.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle-treated control group.
-
Determine the ED50 value from the dose-response curve.
The following workflow diagram illustrates the TPA-induced ear edema experiment.
Carrageenan-Induced Pleurisy in Rats
This model is used to evaluate the effect of this compound on acute inflammation, including exudate formation and leukocyte migration.[11][12]
Animals:
-
Male Wistar rats (or a similar strain), 150-200g.
Materials:
-
λ-Carrageenan
-
This compound
-
Saline solution
-
Anesthetic (e.g., isoflurane)
-
Heparinized saline
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Administer this compound intravenously at various doses 1 hour before the carrageenan injection. The control group receives the vehicle.
-
Anesthetize the rats.
-
Inject a 1% solution of carrageenan in sterile saline into the pleural cavity.
-
After a set time (e.g., 4 hours), euthanize the animals.
-
Carefully open the thoracic cavity and collect the pleural exudate by washing the cavity with a known volume of heparinized saline.
-
Measure the total volume of the collected fluid. The volume of the exudate is the total volume minus the volume of the washing solution.
-
Centrifuge the collected fluid to pellet the cells.
-
Resuspend the cell pellet in a known volume of saline.
-
Determine the total leukocyte count using a hemocytometer or an automated cell counter.
-
A differential cell count can be performed on stained cytospin preparations to quantify neutrophils and other inflammatory cells.
-
Compare the exudate volume and leukocyte counts between the this compound-treated groups and the control group to determine the anti-inflammatory effect.
Conclusion
This compound is a powerful and selective research tool for investigating the role of secretory phospholipase A2 in lipid mediator signaling. Its ability to inhibit the production of both eicosanoids and the precursors of lysophosphatidic acid provides a unique mechanism for dissecting the complex interplay of these signaling pathways in inflammation and other physiological and pathological processes. The experimental protocols and quantitative data presented in this guide serve as a comprehensive resource for researchers and drug development professionals working in this field.
References
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. researchgate.net [researchgate.net]
- 3. Secreted Phospholipases A2: Drivers of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TPA induced ear oedema: Significance and symbolism [wisdomlib.org]
- 10. TPA-induced mouse ear edema: Significance and symbolism [wisdomlib.org]
- 11. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. njppp.com [njppp.com]
The Structure-Activity Relationship of YM-26734: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent Secreted Phospholipase A2 Inhibitor
YM-26734, a potent competitive inhibitor of secreted phospholipase A2 (sPLA2), has garnered significant interest within the scientific community for its potential in treating inflammatory diseases. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, offering valuable insights for researchers and professionals engaged in drug discovery and development. By examining the intricate relationship between the chemical structure of these compounds and their biological activity, we can better understand the key molecular features required for potent and selective sPLA2 inhibition.
Core Structure and Key Moieties
This compound is a complex natural product-derived molecule with a distinct chemical architecture. Its structure is characterized by a substituted chroman core linked to a didodecanoylphloroglucinol moiety. The didodecanoylphloroglucinol portion is believed to be crucial for the compound's inhibitory activity, as it is predicted to bind to the active site and coordinate with the calcium ion essential for sPLA2 catalytic function[1].
Structure-Activity Relationship (SAR) Analysis
Systematic modifications of the this compound scaffold have revealed critical insights into its SAR. The following table summarizes the inhibitory activity (IC50 values) of this compound and its simplified analogs against various sPLA2 isoforms.
| Compound | Modification | sPLA2-hGIIA IC50 (nM) | sPLA2-mGIIA IC50 (nM) | sPLA2-rGIIA IC50 (nM) | sPLA2-hGV IC50 (nM) | sPLA2-mGV IC50 (nM) | sPLA2-hGX IC50 (nM) | sPLA2-mGX IC50 (nM) |
| This compound (1) | Parent Compound | 80 ± 20 | 30 ± 5 | 120 ± 5 | 110 ± 20 | 520 ± 140 | >1600 | >1600 |
| Isomer 1a | Stereoisomer of this compound | - | - | 120 ± 20 | - | - | - | - |
| Isomer 1b | Stereoisomer of this compound | - | - | 60 ± 10 | - | - | - | - |
| Isomer 1c | Stereoisomer of this compound | - | - | 110 ± 10 | - | - | - | - |
| Isomer 1d | Stereoisomer of this compound | - | - | 70 ± 10 | - | - | - | - |
| 9 | Didodecanoylphloroglucinol | >3300 | 40 ± 10 | 110 ± 20 | >3300 | >3300 | >3300 | >3300 |
| 17b | Simplified analog with dodecanoyl groups | 120 ± 20 | 30 ± 10 | 110 ± 20 | 360 ± 80 | 1300 ± 200 | >1600 | >1600 |
| 12b, 15, 18b | Modifications of carbonyl and hydroxyl groups | >1600 | >1600 | - | >1600 | >1600 | >1600 | >1600 |
| 16, 17c, 17d, 17f | Analogs with reduced hydrophobicity | >1600 | >1600 | - | >1600 | >1600 | >1600 | >1600 |
Data sourced from "Simplified this compound Inhibitors of Secreted Phospholipase A2 Group IIA"[1]. IC50 values are reported as the mean of triplicate analysis with standard deviations.
The data reveals several key SAR trends:
-
The Didodecanoylphloroglucinol Moiety is Essential: Compound 9, which consists solely of the didodecanoylphloroglucinol part of this compound, retains potent inhibitory activity against mouse and rat sPLA2-IIA, highlighting its importance as the primary pharmacophore[1].
-
Stereochemistry has a Minor Impact: The four isolated stereoisomers of this compound exhibit comparable inhibitory potencies against rat sPLA2-IIA, suggesting that the overall shape and functional group presentation of the didodecanoylphloroglucinol moiety are more critical than the specific stereochemistry of the chroman ring[1].
-
Hydroxyl and Carbonyl Groups are Critical: Analogs with modifications to the hydroxyl and carbonyl groups (12b, 15, and 18b) show a dramatic loss of activity, supporting the hypothesis that these groups are involved in coordinating with the active site calcium ion[1].
-
Hydrophobicity is a Key Contributor: Simplified analogs with reduced hydrophobicity (16, 17c, 17d, and 17f) demonstrate significantly weaker inhibition, indicating that the long dodecanoyl chains are crucial for partitioning the inhibitor into the phospholipid substrate interface where sPLA2 is active[1].
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the SAR studies of this compound and its analogs.
Secreted Phospholipase A2 (sPLA2) Inhibition Assay
This assay is used to determine the in vitro potency of compounds in inhibiting the enzymatic activity of sPLA2.
Materials:
-
Recombinant human, mouse, or rat sPLA2 enzymes (GIIA, GV, GX)
-
Substrate vesicles: 1-palmitoyl-2-(10-pyrenyldecanoyl)-sn-glycero-3-phosphorylglycerol (pyrene-PG) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Assay Buffer: 25 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM CaCl2
-
Inhibitor compounds dissolved in DMSO
-
96-well microtiter plates
-
Fluorometer
Procedure:
-
Vesicle Preparation: Prepare a 1:1 mixture of pyrene-PG and DOPC in chloroform. Evaporate the solvent under a stream of nitrogen gas to form a thin film. Resuspend the lipid film in the assay buffer by vortexing to a final concentration of 1 mM. Sonicate the vesicle solution to clarity.
-
Inhibitor Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO.
-
Assay Reaction: In a 96-well plate, add 10 µL of the inhibitor solution to 180 µL of the substrate vesicle solution.
-
Enzyme Addition: Initiate the reaction by adding 10 µL of the sPLA2 enzyme solution (final concentration will vary depending on the enzyme isoform and activity).
-
Fluorescence Measurement: Immediately measure the increase in pyrene monomer fluorescence at an excitation wavelength of 345 nm and an emission wavelength of 398 nm over a period of 10-20 minutes at room temperature. The rate of hydrolysis is proportional to the increase in fluorescence.
-
Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Logical relationships in the SAR of this compound.
Caption: General workflow for the sPLA2 inhibition assay.
Caption: The sPLA2-IIA inflammatory signaling pathway.
Conclusion
The structure-activity relationship studies of this compound have provided a clear roadmap for the design of potent and selective sPLA2 inhibitors. The didodecanoylphloroglucinol core, with its critical hydroxyl and carbonyl functionalities, and the long hydrophobic chains are indispensable for high-affinity binding and potent inhibition. This in-depth understanding of the SAR of this compound is invaluable for the ongoing development of novel anti-inflammatory therapeutics targeting the sPLA2 family of enzymes. Future research may focus on optimizing the pharmacokinetic properties of these analogs while retaining their potent inhibitory activity, ultimately leading to the development of clinically effective treatments for a range of inflammatory disorders.
References
Methodological & Application
YM-26734 In Vitro Enzyme Inhibition Assay: A Detailed Protocol and Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for performing an in vitro enzyme inhibition assay for YM-26734, a potent inhibitor of secretory phospholipase A2 (sPLA2). Secretory phospholipase A2 enzymes are key players in the inflammatory cascade, catalyzing the hydrolysis of phospholipids to release arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.[1] this compound has been identified as a competitive inhibitor of sPLA2, showing efficacy against multiple subtypes, including sPLA2-IIA, -IID, -IIE, -V, and -X.[1] This application note details two primary methodologies for assessing the inhibitory activity of this compound: a colorimetric assay and a fluorescence-based assay. It includes a summary of quantitative inhibitory data, detailed experimental protocols, and visual diagrams of the signaling pathway and experimental workflow.
Introduction
Secretory phospholipase A2 (sPLA2) enzymes are a family of proteins that play a critical role in various physiological and pathological processes, most notably inflammation. They catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the production of free fatty acids and lysophospholipids. A key product of this reaction, arachidonic acid, is the substrate for cyclooxygenases and lipoxygenases, which generate a wide array of inflammatory lipid mediators.[1]
This compound is a well-characterized inhibitor of sPLA2, acting through a competitive mechanism by binding to the enzyme's active site.[1] Its ability to selectively inhibit sPLA2 with minimal effects on other enzymes like cytosolic PLA2, cyclooxygenase, or lipoxygenase makes it a valuable tool for studying the specific roles of sPLA2 in inflammatory diseases.[1] This document provides detailed protocols for in vitro assays to quantify the inhibitory potency of this compound against various sPLA2 isoforms.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values of this compound against various mammalian sPLA2 isoforms.
| Enzyme | Species | IC50 (nM) |
| sPLA2-IIA | Human | 72 ± 13 |
| Mouse | 130 ± 10 | |
| Rat | 110 ± 20 | |
| sPLA2-V | Human | 83 ± 15 |
| Mouse | 420 ± 60 | |
| sPLA2-X | Human | > 1600 |
| Mouse | > 1600 |
Data compiled from "Simplified this compound Inhibitors of Secreted Phospholipase A2 Group IIA".[2] All values are reported as the mean ± standard deviation.
Signaling Pathway of sPLA2 Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound in the context of the inflammatory signaling cascade.
Experimental Protocols
Two common methods for determining the in vitro enzyme inhibition of sPLA2 by this compound are presented below.
Protocol 1: Colorimetric sPLA2 Inhibition Assay
This assay is based on the use of a thio-ester containing phospholipid substrate and Ellman's reagent (DTNB). The sPLA2-mediated hydrolysis of the substrate releases a free thiol, which reacts with DTNB to produce a yellow-colored product that can be quantified by measuring absorbance at 405-414 nm. This protocol is adapted from the Cayman Chemical sPLA2 Assay Kit (Item No. 765001).
Materials:
-
sPLA2 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100)
-
Recombinant human sPLA2 enzyme (e.g., sPLA2-IIA)
-
Diheptanoyl Thio-PC (substrate)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
This compound
-
DMSO (for dissolving this compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
Procedure:
-
Prepare this compound dilutions: Dissolve this compound in DMSO to prepare a stock solution. Serially dilute the stock solution with sPLA2 Assay Buffer to obtain a range of desired inhibitor concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.
-
Prepare reagents:
-
Reconstitute the Diheptanoyl Thio-PC substrate in sPLA2 Assay Buffer.
-
Prepare a working solution of DTNB in an appropriate buffer (e.g., 0.4 M Tris-HCl, pH 8.0).
-
Dilute the sPLA2 enzyme to the desired concentration in sPLA2 Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.
-
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Blank (No Enzyme): Add sPLA2 Assay Buffer.
-
100% Activity Control (No Inhibitor): Add sPLA2 enzyme and the same volume of vehicle (DMSO in assay buffer) as used for the inhibitor wells.
-
Inhibitor Wells: Add sPLA2 enzyme and the desired concentrations of this compound.
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate solution to all wells to start the reaction.
-
Add DTNB: Add the DTNB solution to all wells.
-
Kinetic Measurement: Immediately begin reading the absorbance at 405-414 nm every minute for a set period (e.g., 10-30 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from all other wells.
-
Calculate the percentage of inhibition for each this compound concentration relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: Fluorometric sPLA2 Inhibition Assay
This assay utilizes a phospholipid substrate labeled with a fluorescent reporter and a quencher. Upon cleavage by sPLA2, the fluorophore is released from the quencher, resulting in an increase in fluorescence.
Materials:
-
sPLA2 Assay Buffer (as in Protocol 1)
-
Recombinant human sPLA2 enzyme
-
Fluorescent sPLA2 substrate (e.g., NBD-PE: 1-palmitoyl-2-{12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl}-sn-glycero-3-phosphoethanolamine)
-
This compound
-
DMSO
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound dilutions: Follow the same procedure as in Protocol 1.
-
Prepare reagents:
-
Prepare the fluorescent substrate solution in the sPLA2 Assay Buffer. The substrate may need to be incorporated into liposomes or mixed micelles for optimal presentation to the enzyme.
-
Dilute the sPLA2 enzyme in sPLA2 Assay Buffer to a pre-determined optimal concentration.
-
-
Assay Setup: In a 96-well black plate, set up the reactions in triplicate as described in Protocol 1 (Blank, 100% Activity Control, Inhibitor Wells).
-
Pre-incubation: Pre-incubate the enzyme with this compound for 10-15 minutes at the assay temperature.
-
Initiate Reaction: Add the fluorescent substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., for NBD: Ex/Em ~460/535 nm) over time.
-
Data Analysis: Analyze the data as described in Protocol 1, using the rate of change in fluorescence intensity to determine the reaction rates and subsequently the IC50 value.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro sPLA2 inhibition assay.
Conclusion
The protocols and data presented in this application note provide a robust framework for the in vitro characterization of this compound as an sPLA2 inhibitor. The detailed methodologies for both colorimetric and fluorometric assays allow for flexibility based on available instrumentation and experimental needs. The provided IC50 data serves as a valuable reference for researchers investigating the therapeutic potential of sPLA2 inhibition in inflammatory and other diseases.
References
Application Note: Cell-Based Arachidonic Acid Release Assay Using YM-26734
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonic acid (AA) is a polyunsaturated fatty acid that plays a central role in inflammation and cell signaling. It is typically esterified in the sn-2 position of membrane phospholipids and is released by the action of phospholipase A2 (PLA2) enzymes. Secreted phospholipase A2 (sPLA2) enzymes, a family of low molecular weight, Ca2+-dependent enzymes, are key players in the release of AA from the outer leaflet of the cell membrane, leading to the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[1][2]
YM-26734 is a potent and selective competitive inhibitor of secreted phospholipase A2 (sPLA2), with particular efficacy against the Group IIA isoform.[1][3][4] Its ability to block the enzymatic activity of sPLA2 makes it a valuable tool for studying the role of this enzyme family in various physiological and pathological processes, including inflammation. This compound exhibits a broad inhibitory profile against several sPLA2 subtypes and displays minimal activity against cytosolic PLA2, cyclooxygenases, and lipoxygenases, highlighting its specificity.[2][3] This application note provides a detailed protocol for a cell-based arachidonic acid release assay using this compound to assess the inhibitory activity of compounds targeting sPLA2.
Principle of the Assay
This assay measures the ability of a test compound, in this case, this compound, to inhibit the release of arachidonic acid from cultured cells stimulated with an appropriate agonist. The protocol involves labeling cellular phospholipids with radioactive [3H]-arachidonic acid. Upon stimulation with an agonist, sPLA2 is activated, leading to the release of [3H]-arachidonic acid into the cell culture supernatant. The amount of radioactivity in the supernatant is then quantified by liquid scintillation counting. The inhibitory effect of this compound is determined by comparing the amount of [3H]-arachidonic acid released in the presence and absence of the inhibitor.
Data Presentation
The inhibitory activity of this compound on various sPLA2 isoforms can be summarized by its half-maximal inhibitory concentration (IC50) values.
| sPLA2 Isoform | IC50 (nM) |
| Human Group IIA (hGIIA) | 80 |
| Mouse Group IIA (mGIIA) | 30 |
| Rat Group IIA (rGIIA) | 120 |
| Human Group V (hGV) | 110 |
| Mouse Group V (mGV) | 520 |
| Human Group X (hGX) | >1600 |
| Mouse Group X (mGX) | >1600 |
Table 1: IC50 values of this compound for various sPLA2 isoforms. Data compiled from multiple sources.[3]
Experimental Protocols
Materials and Reagents
-
Cell Line: RAW264.7 (murine macrophage-like) or THP-1 (human monocytic) cells are suitable choices as they express sPLA2s and respond to inflammatory stimuli.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
[3H]-Arachidonic Acid: Specific activity of 50-100 Ci/mmol.
-
Agonist: Lipopolysaccharide (LPS) for RAW264.7 cells or Phorbol 12-myristate 13-acetate (PMA) for THP-1 cells. Other potential agonists include calcium ionophore A23187 or ATP.
-
This compound: Prepare a stock solution in DMSO.
-
Scintillation Cocktail: For liquid scintillation counting.
-
Phosphate Buffered Saline (PBS): Ca2+/Mg2+ free.
-
Bovine Serum Albumin (BSA): Fatty acid-free.
-
24-well cell culture plates.
-
Liquid scintillation counter.
Experimental Workflow Diagram
Caption: Experimental workflow for the cell-based arachidonic acid release assay.
Detailed Protocol
Day 1: Cell Seeding and Radiolabeling
-
Cell Seeding: Seed RAW264.7 or THP-1 cells in a 24-well plate at a density of 2 x 10^5 cells/well in complete culture medium.
-
Radiolabeling: Add [3H]-arachidonic acid to each well to a final concentration of 0.5 µCi/mL.
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a humidified atmosphere of 5% CO2 to allow for the incorporation of the radiolabel into cellular phospholipids.
Day 2: Arachidonic Acid Release Assay
-
Washing: Gently aspirate the labeling medium and wash the cells three times with 1 mL of pre-warmed PBS containing 0.1% fatty acid-free BSA to remove unincorporated [3H]-arachidonic acid.
-
Pre-incubation with Inhibitor: After the final wash, add 0.5 mL of serum-free medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) to the respective wells. Incubate for 30 minutes at 37°C.
-
Stimulation: Add the agonist to each well. For RAW264.7 cells, use LPS at a final concentration of 1 µg/mL. For THP-1 cells, use PMA at a final concentration of 100 nM.
-
Incubation: Incubate the plates for a predetermined time (e.g., 1-4 hours, to be optimized for the specific cell line and agonist) at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well and transfer it to a scintillation vial.
-
Cell Lysis: Add 0.5 mL of 0.1 M NaOH or 1% Triton X-100 to each well to lyse the cells.
-
Measurement of Radioactivity: Add 4 mL of scintillation cocktail to each vial containing the supernatant and the cell lysate. Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
Data Analysis
-
Calculate Total Incorporated Radioactivity: Total CPM = CPM in supernatant + CPM in cell lysate.
-
Calculate Percentage of Arachidonic Acid Release: % AA Release = (CPM in supernatant / Total CPM) x 100
-
Calculate Percentage of Inhibition: % Inhibition = [1 - (% AA Release with Inhibitor - % Basal Release) / (% AA Release with Agonist - % Basal Release)] x 100
-
Basal Release is the % AA release in the absence of both agonist and inhibitor.
-
Agonist Release is the % AA release in the presence of the agonist but absence of the inhibitor.
-
-
Determine IC50 Value: Plot the % inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathway
The release of arachidonic acid is a key step in the inflammatory cascade. Agonists such as LPS bind to their receptors (e.g., Toll-like receptor 4 for LPS) on the cell surface, initiating an intracellular signaling cascade that leads to the activation of sPLA2. Activated sPLA2 then translocates to the outer leaflet of the plasma membrane where it hydrolyzes phospholipids, releasing arachidonic acid. This compound acts by competitively inhibiting the active site of sPLA2, thereby preventing the release of arachidonic acid and the subsequent production of pro-inflammatory eicosanoids.
References
Application Notes and Protocols for YM-26734 in the TPA-Induced Mouse Ear Edema Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model is a widely utilized and well-established in vivo assay for the evaluation of anti-inflammatory agents. Topical application of TPA to the mouse ear elicits a robust inflammatory response characterized by edema, erythema, and cellular infiltration. This model is particularly relevant for studying the efficacy of compounds targeting key inflammatory pathways. YM-26734 is a selective inhibitor of extracellular group II phospholipase A2 (PLA2), an enzyme crucial in the inflammatory cascade by catalyzing the release of arachidonic acid, a precursor to pro-inflammatory mediators such as prostaglandins and leukotrienes. These application notes provide a detailed protocol for utilizing this compound in the TPA-induced mouse ear edema model, along with data presentation and pathway visualizations to facilitate experimental design and interpretation.
Data Presentation
The efficacy of this compound in inhibiting TPA-induced ear edema can be quantified and compared across different administration routes. The following tables summarize the key quantitative data derived from preclinical studies.
Table 1: Inhibitory Effect of this compound on TPA-Induced Mouse Ear Edema
| Administration Route | TPA Dose (µ g/ear ) | This compound Dose | ED50 | Reference |
| Topical | 1 | 45 µ g/ear | 45 (30-67) µ g/ear | [1] |
| Intravenous (i.v.) | 1 | 11 mg/kg | 11 (4-32) mg/kg | [1] |
ED50 represents the dose required to achieve 50% inhibition of the inflammatory response.
Table 2: In Vitro Inhibitory Activity of this compound on Phospholipase A2
| Enzyme Source | PLA2 Type | IC50 (µM) | Reference |
| Rabbit Platelet-derived | Group II | 0.085 (0.056-0.129) | [1] |
| Porcine Pancreas-derived | Group I | 6.8 (5.0-9.6) | [1] |
| Mouse Macrophage (intracellular) | - | > 50 | [1] |
IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
This section provides a detailed methodology for inducing ear edema with TPA and assessing the anti-inflammatory effects of this compound.
Materials and Reagents
-
Male ICR mice (or other suitable strain), 6-8 weeks old
-
This compound
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Acetone (vehicle for TPA and topical this compound)
-
Saline or other suitable vehicle for intravenous administration
-
Micropipettes
-
Punch biopsy tool (e.g., 6 mm diameter)
-
Analytical balance
-
Anesthesia (e.g., isoflurane)
Experimental Procedure
-
Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Group Allocation: Randomly divide the mice into experimental groups (e.g., Vehicle control, TPA control, this compound treatment groups at various doses). A minimum of 5 mice per group is recommended.
-
TPA Solution Preparation: Dissolve TPA in acetone to a final concentration of 0.05 µg/µL (for a 1 µg/20 µL application).
-
This compound Solution Preparation:
-
Topical Administration: Dissolve this compound in acetone to the desired concentrations.
-
Intravenous Administration: Prepare this compound in a suitable vehicle for intravenous injection.
-
-
Induction of Ear Edema:
-
Lightly anesthetize the mice.
-
Apply 20 µL of the TPA solution (1 µg) to the inner and outer surfaces of the right ear of each mouse.
-
The left ear can serve as an internal control (vehicle only) or remain untreated.
-
-
This compound Administration:
-
Topical Administration: Apply the this compound solution to the right ear 30 minutes before or immediately after TPA application.
-
Intravenous Administration: Administer this compound via the tail vein at a specified time point relative to TPA application (e.g., 1 hour before).
-
-
Assessment of Edema:
-
At a predetermined time point after TPA application (typically 4-6 hours, when edema is maximal), euthanize the mice.[2]
-
Using a punch biopsy tool, collect a 6 mm circular section from the central part of both the treated (right) and untreated (left) ears.
-
Weigh the ear punches immediately using an analytical balance.
-
-
Data Analysis:
-
Calculate the edema response by subtracting the weight of the left ear punch from the weight of the right ear punch for each mouse.
-
Determine the percentage of inhibition of edema for each treatment group using the following formula: % Inhibition = [1 - (Edema in treated group / Edema in TPA control group)] x 100
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling cascade initiated by TPA and the experimental workflow for evaluating this compound.
Caption: TPA-induced inflammatory signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the TPA-induced mouse ear edema model.
Mechanism of Action
TPA activates protein kinase C (PKC), which in turn activates multiple downstream inflammatory pathways.[3] A key event is the activation of phospholipase A2 (PLA2), leading to the liberation of arachidonic acid from cell membranes. Arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce prostaglandins and leukotrienes, respectively. These lipid mediators are potent inducers of vasodilation, increased vascular permeability, and leukocyte infiltration, which are the hallmarks of the observed edema.[2] Furthermore, TPA-induced PKC activation can also stimulate the MAPK/ERK/STAT3 signaling pathway, resulting in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, further amplifying the inflammatory response.[4]
This compound exerts its anti-inflammatory effect by selectively and competitively inhibiting group II extracellular PLA2.[1] By blocking the release of arachidonic acid, this compound effectively attenuates the production of downstream pro-inflammatory eicosanoids, thereby reducing the inflammatory response. Notably, this compound does not significantly inhibit intracellular PLA2 or other enzymes in the arachidonic acid cascade like COX or LOX, highlighting its specific mechanism of action.[1]
References
- 1. Suppression of inflammatory responses to 12-O-tetradecanoyl-phorbol-13-acetate and carrageenin by this compound, a selective inhibitor of extracellular group II phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Amelioration of TPA-induced skin inflammation by the leaf extract of Vernonia amygdalina involves ERK/STAT3 (Ser727) signaling inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: YM-26734 in a Carrageenan-Induced Pleurisy Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-26734 is a potent and selective competitive inhibitor of secretory phospholipase A2 (sPLA2), with a particular affinity for the Group IIA isoform (sPLA2-IIA).[1][2][3] sPLA2 enzymes play a crucial role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid.[4][5] This free arachidonic acid is then metabolized into pro-inflammatory mediators such as prostaglandins and leukotrienes.[4][6] The carrageenan-induced pleurisy model is a well-established in vivo assay for studying acute inflammation, characterized by the accumulation of exudate and the infiltration of leukocytes, primarily neutrophils, into the pleural cavity.[7][8][9] This document provides detailed application notes and protocols for utilizing this compound in the rat carrageenan-induced pleurisy model to evaluate its anti-inflammatory effects.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound in a carrageenan-induced pleurisy model in rats, based on published findings.[2]
| Treatment Group | Dose (mg/kg, i.v.) | Pleural Exudate Volume (g) | Total Leukocyte Count (x 10⁷ cells/cavity) |
| Control (Vehicle) | - | 0.59 ± 0.03 | 4.9 ± 0.3 |
| This compound | 20 | 0.43 ± 0.02 | 3.8 ± 0.2 |
*Statistically significant reduction compared to the control group.
Experimental Protocols
This section outlines the detailed methodology for investigating the effects of this compound in a carrageenan-induced pleurisy model in rats.
Materials and Reagents:
-
This compound
-
λ-Carrageenan (Sigma-Aldrich or equivalent)
-
Sterile 0.9% Saline
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)
-
Heparinized saline (5 U/mL)
-
Trypan Blue solution (0.4%)
-
BCA Protein Assay Kit or equivalent
-
Phosphate Buffered Saline (PBS)
-
Male Wistar rats (200-250g)
-
Hemocytometer or automated cell counter
-
Spectrophotometer
Protocol 1: Preparation of this compound and Carrageenan Solutions
-
This compound Formulation:
-
Due to its hydrophobic nature, this compound should be dissolved in a suitable vehicle for intravenous administration. A common vehicle for such compounds is a mixture of Dimethyl Sulfoxide (DMSO), Cremophor EL, and saline.
-
Example Formulation: Dissolve this compound in DMSO to create a stock solution. For injection, dilute the stock solution with a mixture of Cremophor EL and sterile saline to the final desired concentration (e.g., for a 20 mg/kg dose in a 250g rat receiving a 0.5 mL injection, the concentration would be 10 mg/mL). The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity. A vehicle control solution should be prepared with the same concentrations of DMSO and Cremophor EL in saline.
-
-
Carrageenan Solution:
-
Prepare a 1% (w/v) solution of λ-carrageenan in sterile 0.9% saline.
-
Heat the solution gently while stirring to ensure complete dissolution.
-
Allow the solution to cool to room temperature before injection.
-
Protocol 2: Induction of Pleurisy and Administration of this compound
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week under standard laboratory conditions with free access to food and water.[8]
-
Animal Groups: Divide the animals into at least two groups: a vehicle control group and a this compound treatment group.
-
Anesthesia: Anesthetize the rats using a suitable anesthetic agent.
-
This compound Administration: Administer this compound (e.g., 20 mg/kg) or the vehicle solution intravenously (i.v.) via the tail vein.[2]
-
Induction of Pleurisy:
-
Incubation Period: Allow the inflammation to develop for a predetermined period, typically 4 to 6 hours.[2][7]
Protocol 3: Collection and Analysis of Pleural Exudate
-
Euthanasia: At the end of the incubation period, euthanize the animals using an approved method (e.g., CO₂ inhalation followed by cervical dislocation).
-
Pleural Lavage:
-
Carefully open the chest cavity to expose the pleural space.
-
Inject 2 mL of heparinized saline into the pleural cavity.[7]
-
Gently massage the chest to ensure mixing of the lavage fluid with the pleural exudate.
-
-
Exudate Collection:
-
Aspirate the fluid from the pleural cavity.
-
Measure the total volume of the collected fluid.
-
The exudate volume is calculated by subtracting the initial 2 mL of lavage fluid from the total collected volume.[7]
-
-
Leukocyte Counting:
-
Centrifuge an aliquot of the collected fluid to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total leukocyte count using a hemocytometer and Trypan Blue for viability, or an automated cell counter.[2][10]
-
The total number of leukocytes per pleural cavity is calculated based on the cell concentration and the total volume of the collected fluid.
-
-
Total Protein Measurement:
Visualizations
Signaling Pathway of this compound in Carrageenan-Induced Pleurisy
Caption: Mechanism of this compound in inhibiting carrageenan-induced inflammation.
Experimental Workflow
Caption: Workflow for the carrageenan-induced pleurisy model with this compound.
References
- 1. Four methods to determine total protein concentrations in pleural and peritoneal fluid [vetcontact.com]
- 2. Automated analysis of pleural fluid total and differential leukocyte counts with the Sysmex XE-2100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automated and manual microscopic analyses for leukocyte differential counts in exudative pleural effusions: Real-world disagreement and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Phospholipases A2 and Inflammatory Responses in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. njppp.com [njppp.com]
- 9. Further studies on carrageenan-induced pleurisy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application of YM-26734 in Neuroinflammation Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. A key family of enzymes implicated in the neuroinflammatory cascade is the secretory phospholipase A2 (sPLA2) family. These enzymes hydrolyze phospholipids in cell membranes, leading to the release of arachidonic acid, a precursor to potent pro-inflammatory mediators such as prostaglandins and leukotrienes.[1][2][3] YM-26734 is a potent and selective competitive inhibitor of sPLA2, with a particular affinity for group II sPLA2 enzymes.[4] Its ability to block the initial step in the eicosanoid synthesis pathway makes it a valuable tool for investigating the role of sPLA2 in neuroinflammatory processes. This document provides detailed application notes and protocols for the use of this compound in neuroinflammation research.
Mechanism of Action
This compound acts as a competitive inhibitor of secretory phospholipase A2 (sPLA2).[4] It binds to the active site of the enzyme, thereby preventing the hydrolysis of phospholipid substrates. This inhibition curtails the production of lysophospholipids and arachidonic acid, which are precursors for a variety of pro-inflammatory lipid mediators.[1][2][3] The selectivity of this compound for sPLA2 over cytosolic PLA2 (cPLA2), cyclooxygenase (COX), and lipoxygenase (LOX) enzymes allows for the specific interrogation of the sPLA2-mediated inflammatory pathways.[4]
Data Presentation
Inhibitory Activity of this compound
| Enzyme Target | IC50 (µM) | Ki (nM) | Source Organism | Notes |
| Group II sPLA2 | 0.085 | 48 | Rabbit Platelet | Competitive inhibitor. |
| Group I sPLA2 | 6.8 | - | Porcine Pancreas | |
| Intracellular PLA2 | > 50 | - | Mouse Macrophage | No significant inhibition. |
| Cyclo-oxygenase | No effect | - | Sheep Seminal Vesicle | |
| 5-Lipoxygenase | No effect | - | Rat Leukocyte |
Table 1: Summary of the in vitro inhibitory activity of this compound against various phospholipases and related enzymes. Data extracted from literature.[4]
In Vivo Efficacy of this compound in Inflammatory Models
| Model | Species | Treatment | Effect |
| TPA-induced ear edema | Mouse | 45 µ g/ear (topical) | ED50 for edema inhibition. |
| TPA-induced ear edema | Mouse | 11 mg/kg (i.v.) | ED50 for edema inhibition. |
| Carrageenan-induced pleurisy | Rat | 20 mg/kg (i.v.) | Significantly reduced exudate volume and leukocyte accumulation. |
Table 2: Summary of the in vivo anti-inflammatory effects of this compound in peripheral inflammation models. These models provide a basis for designing neuroinflammation studies. Data extracted from literature.[4]
Mandatory Visualizations
Caption: Signaling pathway of sPLA2-mediated neuroinflammation and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the efficacy of this compound in neuroinflammation models.
Experimental Protocols
Protocol 1: In Vitro Inhibition of sPLA2 Activity in Microglia/Astrocytes
This protocol is designed to assess the direct inhibitory effect of this compound on sPLA2 activity in cultured glial cells.
Materials:
-
This compound
-
Microglia or astrocyte cell line (e.g., BV-2, primary cultures)
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
Lipopolysaccharide (LPS) or other inflammatory stimulus (e.g., IL-1β, TNF-α)
-
sPLA2 activity assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed microglia or astrocytes in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment with this compound: The following day, replace the medium with fresh serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM). Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (e.g., 100 ng/mL) or another pro-inflammatory stimulus to the wells to induce sPLA2 expression and secretion.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) to allow for sPLA2 release.
-
Sample Collection: Collect the conditioned medium from each well.
-
sPLA2 Activity Assay: Measure the sPLA2 activity in the collected conditioned medium using a commercially available sPLA2 activity assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of sPLA2 activity at each concentration of this compound compared to the stimulated vehicle control. Determine the IC50 value.
Protocol 2: Assessment of Anti-inflammatory Effects of this compound in LPS-Stimulated Glial Cells
This protocol evaluates the ability of this compound to suppress the production of pro-inflammatory mediators in activated glial cells.
Materials:
-
This compound
-
Microglia or astrocyte cell line
-
Cell culture medium and supplements
-
LPS
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6) and prostaglandins (e.g., PGE2)
-
Reagents for RNA extraction and RT-qPCR (for gene expression analysis)
-
Reagents and antibodies for Western blotting (for protein expression analysis)
-
24-well plates
Procedure:
-
Cell Culture and Treatment: Seed glial cells in 24-well plates. Once confluent, pre-treat the cells with various concentrations of this compound for 1-2 hours before stimulating with LPS (e.g., 100 ng/mL).
-
Incubation: Incubate for a suitable duration (e.g., 6 hours for cytokine mRNA, 24 hours for cytokine protein and PGE2).
-
Sample Collection:
-
Conditioned Media: Collect the supernatant for ELISA.
-
Cell Lysates: Wash the cells with PBS and lyse them for RNA extraction or protein analysis.
-
-
Measurement of Inflammatory Mediators:
-
ELISA: Quantify the levels of TNF-α, IL-6, and PGE2 in the conditioned media using specific ELISA kits.
-
RT-qPCR: Analyze the mRNA expression of genes encoding pro-inflammatory mediators (e.g., Tnf, Il6, Ptgs2 (COX-2)).
-
Western Blotting: Assess the protein levels of key inflammatory signaling molecules (e.g., COX-2, iNOS, phosphorylated forms of MAP kinases).
-
-
Data Analysis: Compare the levels of inflammatory mediators in this compound-treated cells to the LPS-stimulated vehicle control.
Protocol 3: In Vivo Evaluation of this compound in a Mouse Model of LPS-Induced Neuroinflammation
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a rodent model of acute neuroinflammation.
Materials:
-
This compound
-
Mice (e.g., C57BL/6)
-
LPS (from E. coli)
-
Sterile saline
-
Anesthesia
-
Surgical tools for intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) injections
-
Perfusion solutions (saline and paraformaldehyde)
-
Equipment for tissue homogenization, RNA/protein extraction, and immunohistochemistry.
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
This compound Administration: Administer this compound via a suitable route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose (e.g., based on the in vivo data in Table 2, starting with a dose range of 10-30 mg/kg). Administer the vehicle to the control group.
-
LPS-Induced Neuroinflammation: After a specified pre-treatment time (e.g., 1 hour), induce neuroinflammation by i.p. or i.c.v. injection of LPS.
-
Monitoring: Observe the animals for signs of sickness behavior.
-
Tissue Collection: At a specific time point post-LPS injection (e.g., 24 hours), euthanize the animals and collect the brains. One hemisphere can be used for biochemical analyses (e.g., ELISA, Western blot, RT-qPCR) and the other for histological analysis.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of pro-inflammatory cytokines, prostaglandins, and key signaling proteins as described in Protocol 2.
-
Histological Analysis: Perform immunohistochemistry on brain sections to assess microglial and astrocyte activation (e.g., using Iba1 and GFAP markers, respectively) and the expression of inflammatory proteins.
-
Data Analysis: Compare the neuroinflammatory markers in the this compound-treated group with the LPS-treated vehicle control group.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of secretory phospholipase A2 in the complex processes of neuroinflammation. Its selectivity allows for the targeted investigation of the sPLA2-mediated pathways in various in vitro and in vivo models of neurological disorders. The protocols provided herein offer a framework for researchers to explore the therapeutic potential of sPLA2 inhibition in neuroinflammatory conditions. Careful dose-response studies and appropriate model selection are crucial for obtaining robust and reproducible data.
References
- 1. Inhibition of sPLA2-IIA Prevents LPS-Induced Neuroinflammation by Suppressing ERK1/2-cPLA2α Pathway in Mice Cerebral Cortex | PLOS One [journals.plos.org]
- 2. Reduction of lipoxidative load by secretory phospholipase A2 inhibition protects against neurovascular injury following experimental stroke in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simplified this compound Inhibitors of Secreted Phospholipase A2 Group IIA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of inflammatory responses to 12-O-tetradecanoyl-phorbol-13-acetate and carrageenin by this compound, a selective inhibitor of extracellular group II phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-26734: A Potent Tool for Interrogating sPLA₂-Mediated Lipid Signaling Pathways
Application Note
Introduction
YM-26734 is a highly potent and selective competitive inhibitor of secretory phospholipase A₂ (sPLA₂) enzymes.[1][2] It is not established as an inhibitor of lysophosphatidic acid acyltransferase-β (LPAAT-β). This document provides detailed information and protocols for utilizing this compound to investigate the role of sPLA₂ in various lipid signaling pathways, which are crucial in physiological and pathological processes such as inflammation, cell proliferation, and signal transduction. Additionally, for researchers interested in the LPAAT-β pathway, a separate overview and list of known inhibitors are provided.
This compound as a Secretory Phospholipase A₂ (sPLA₂) Inhibitor
Secretory phospholipase A₂ (sPLA₂) is a family of enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the production of free fatty acids, such as arachidonic acid, and lysophospholipids.[1] These products are precursors to a wide array of bioactive lipid mediators, including eicosanoids (prostaglandins and leukotrienes), which are pivotal in inflammatory responses.[1] this compound's broad inhibitory profile against multiple sPLA₂ subtypes makes it an invaluable tool for dissecting the specific contributions of these enzymes to cellular signaling cascades.[1][3]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been characterized against various sPLA₂ isoforms. The following table summarizes the reported IC₅₀ values.
| sPLA₂ Isoform | IC₅₀ (µM) |
| sPLA₂-X | 0.2 |
| sPLA₂-IIA | 1 |
| sPLA₂-IID | 1 |
| sPLA₂-V | 1 |
| sPLA₂-IIE | 3 |
Data sourced from R&D Systems product information.
This compound displays minimal activity against sPLA₂-IIF and no significant inhibition of cytosolic PLA₂, cyclooxygenase, or lipoxygenase, highlighting its specificity for secretory PLA₂ enzymes.
The sPLA₂ Signaling Pathway
The signaling pathway initiated by sPLA₂ is central to inflammatory processes. The diagram below illustrates the canonical pathway and the point of inhibition by this compound.
Experimental Protocols
In Vitro sPLA₂ Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound on a specific sPLA₂ isoform.
Materials:
-
Recombinant human sPLA₂ (e.g., sPLA₂-IIA)
-
Fluorescent phospholipid substrate (e.g., N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt (PED6))
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl₂, pH 8.0)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 20 µL of each this compound dilution or vehicle (DMSO) control.
-
Add 160 µL of the fluorescent phospholipid substrate solution to each well.
-
Initiate the reaction by adding 20 µL of the sPLA₂ enzyme solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.
Cell-Based Assay for Arachidonic Acid Release
This protocol measures the effect of this compound on the release of arachidonic acid from cultured cells stimulated with an inflammatory agent.
Materials:
-
Cell line of interest (e.g., macrophages)
-
Cell culture medium
-
[³H]-Arachidonic acid
-
Inflammatory stimulus (e.g., lipopolysaccharide - LPS)
-
This compound stock solution (in DMSO)
-
Scintillation cocktail and counter
Procedure:
-
Seed cells in a 24-well plate and grow to confluency.
-
Label the cells by incubating with [³H]-arachidonic acid in the culture medium for 18-24 hours.
-
Wash the cells twice with fresh medium to remove unincorporated [³H]-arachidonic acid.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes.
-
Stimulate the cells with LPS for the desired time period (e.g., 1-4 hours).
-
Collect the supernatant from each well.
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
Determine the amount of [³H]-arachidonic acid released and calculate the inhibitory effect of this compound.
An Overview of the LPAAT-β Signaling Pathway
For researchers with an interest in lysophosphatidic acid (LPA) signaling, the LPAAT-β enzyme is a key player. LPAAT-β catalyzes the conversion of LPA to phosphatidic acid (PA). PA is an important lipid second messenger that is involved in the activation of several signaling proteins, including those in the mTOR pathway.[4] The inhibition of LPAAT-β has been shown to disrupt cell proliferation and survival signals, particularly in cancer cells.[5]
Known inhibitors of LPAAT-β include compounds such as CT-32228 and other aminotriazine derivatives.[5][6] These inhibitors have been used to study the role of LPAAT-β in cancer cell lines and in vivo models.[7]
The diagram below outlines the LPAAT-β signaling pathway and its connection to mTOR signaling.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. Lysophosphatidic Acid Acyltransferase Beta Regulates mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of lysophosphatidic acid acyltransferase beta disrupts proliferative and survival signals in normal cells and induces apoptosis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induction of apoptosis using inhibitors of lysophosphatidic acid acyltransferase-beta and anti-CD20 monoclonal antibodies for treatment of human non-Hodgkin's lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of YM-26734 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of stock solutions of YM-26734, a competitive inhibitor of secretory phospholipase A2 (sPLA2)[1][2][3]. Adherence to these guidelines will ensure the accurate and reproducible preparation of this compound for use in experimental settings.
Chemical and Physical Properties
This compound is a crystalline solid with the following properties:
| Property | Value | Source |
| Molecular Formula | C₄₅H₆₂O₈ | [1][2][4] |
| Molecular Weight | 730.97 g/mol | [1][2] |
| Purity | ≥95% | [1][2][4] |
| Appearance | Crystalline Solid | [2][4] |
| CAS Number | 144337-18-8 | [1][2][4] |
Recommended Solvents and Storage
Solubility: this compound exhibits good solubility in several organic solvents. The choice of solvent will depend on the experimental design and the compatibility of the solvent with the biological system under investigation.
| Solvent | Solubility | Source |
| DMSO | up to 100 mM (or 20 mg/mL) | [1][4] |
| Ethanol | up to 100 mM (or 30 mg/mL) | [1][4] |
| DMF | 25 mg/mL | [4] |
| Ethanol:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [4] |
Storage: For long-term stability, this compound and its stock solutions should be stored under the following conditions:
-
Stock Solutions: Aliquot into single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
Experimental Protocol: Preparing this compound Stock Solutions
This protocol outlines the steps to prepare a stock solution of a desired concentration. The example below uses DMSO, a commonly used solvent for this compound[1][2].
Materials:
-
This compound (solid)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
Step 1: Calculate the Required Mass of this compound
To prepare a stock solution of a specific molarity, use the following formula:
Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
-
Molecular Weight of this compound: 730.97 g/mol
Example Calculation for a 10 mM stock solution in 1 mL of DMSO:
-
Desired Concentration: 10 mM = 0.010 mol/L
-
Desired Volume: 1 mL = 0.001 L
-
Mass (g) = 0.010 mol/L x 0.001 L x 730.97 g/mol = 0.00731 g
-
Mass (mg) = 7.31 mg
Step 2: Weighing and Reconstitution
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the calculated mass of this compound into the tared tube.
-
Add the desired volume of DMSO to the tube containing the solid this compound.
-
Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particulates.
Step 3: Aliquoting and Storage
-
Dispense the stock solution into smaller, single-use aliquots in sterile tubes. This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Quantitative Data for Stock Solution Preparation:
The following table provides pre-calculated mass values for commonly prepared stock solution concentrations and volumes.
| Desired Stock Concentration | Volume | Mass of this compound Required |
| 1 mM | 1 mL | 0.73 mg |
| 10 mM | 1 mL | 7.31 mg |
| 20 mM | 1 mL | 14.62 mg |
| 50 mM | 1 mL | 36.55 mg |
| 100 mM | 1 mL | 73.10 mg |
| 1 mM | 5 mL | 3.65 mg |
| 10 mM | 5 mL | 36.55 mg |
Visualized Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation:
Caption: Workflow for preparing this compound stock solutions.
Signaling Pathway Inhibition by this compound:
This compound is an inhibitor of secretory phospholipase A2 (sPLA2)[1][5]. sPLA2 enzymes are critical in the inflammatory process as they catalyze the hydrolysis of phospholipids to produce arachidonic acid, a precursor to pro-inflammatory eicosanoids.
Caption: this compound inhibits sPLA2, blocking arachidonic acid release.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and organic solvents.
-
Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.
-
All procedures should be performed in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.
Disclaimer
This protocol is intended for guidance in a research laboratory setting by trained professionals. This compound is for research use only and is not intended for human or veterinary use. The user is responsible for validating this protocol for their specific application.
References
Application Notes and Protocols for Studying sPLA2 in Cardiovascular Disease Using YM-26734
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secretory phospholipase A2 (sPLA2) enzymes, particularly group IIA (sPLA2-IIA), are increasingly recognized as key mediators in the pathogenesis of cardiovascular diseases (CVD).[1][2][3] These enzymes contribute to the initiation and progression of atherosclerosis through various mechanisms, including the hydrolysis of lipoproteins, which makes them more atherogenic, and the promotion of inflammatory responses within the arterial wall.[1][2][4] YM-26734 is a potent and selective inhibitor of sPLA2 enzymes, making it a valuable pharmacological tool for elucidating the role of sPLA2 in CVD and for the development of novel therapeutic strategies.[1][5][6][7]
These application notes provide detailed protocols and supporting data for utilizing this compound in the study of sPLA2 in cardiovascular research. The information is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of sPLA2 inhibition in CVD.
Data Presentation: Inhibitory Profile of this compound
The inhibitory activity of this compound against various sPLA2 isoforms is a critical factor in its application. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for different sPLA2 enzymes. This data is essential for determining appropriate experimental concentrations.
| sPLA2 Isoform | Species | IC50 (nM) | Reference |
| sPLA2-IIA | Human | Low nM | [5] |
| sPLA2-IIA | Mouse | Low nM | [5] |
| sPLA2-IIA | Rat | Low nM | [5] |
| sPLA2-V | Human | Low nM | [5] |
| sPLA2-V | Mouse | Moderate | [5] |
| sPLA2-X | Human | No inhibition at low µM | [5] |
| sPLA2-X | Mouse | No inhibition at low µM | [5] |
| Rabbit Platelet sPLA2 | Rabbit | 85 | [5] |
Experimental Protocols
In Vitro sPLA2 Enzymatic Activity Assay
This protocol describes a method to determine the inhibitory effect of this compound on the enzymatic activity of sPLA2-IIA. This assay is fundamental for confirming the potency of the inhibitor before proceeding to more complex cell-based or in vivo models. A commercially available sPLA2 (Type IIA) Inhibitor Screening Assay Kit can be utilized for this purpose.
Materials:
-
Recombinant human sPLA2-IIA enzyme
-
Diheptanoyl thio-phosphatidylethanolamine (PE) substrate
-
sPLA2 Assay Buffer
-
sPLA2 Assay Probe (e.g., DTNB)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Reconstitute and dilute the sPLA2-IIA enzyme, substrate, and assay probe according to the manufacturer's instructions. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
sPLA2 Assay Buffer
-
This compound at various concentrations (or vehicle control)
-
sPLA2-IIA enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Detection: Add the sPLA2 Assay Probe. The hydrolysis of the thio-PE substrate by sPLA2-IIA will release a free thiol, which reacts with the probe to produce a colorimetric signal.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405-414 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Expected Outcome: this compound is expected to show a dose-dependent inhibition of sPLA2-IIA activity, with a low nanomolar IC50 value.
In Vitro sPLA2 Enzymatic Assay Workflow
Inhibition of LDL Modification by sPLA2-IIA
This protocol outlines a method to assess the ability of this compound to prevent the modification of low-density lipoprotein (LDL) by sPLA2-IIA. sPLA2-IIA-modified LDL is known to be more atherogenic.[4][8]
Materials:
-
Human LDL
-
Recombinant human sPLA2-IIA
-
This compound
-
Phosphate-buffered saline (PBS)
-
Dialysis tubing
-
Reagents for analyzing LDL modification (e.g., agarose gel electrophoresis, measurement of lysophosphatidylcholine)
Procedure:
-
LDL Preparation: Dilute native LDL in PBS to a final concentration of 2 mg/mL.
-
Incubation: In separate tubes, incubate the LDL solution with:
-
sPLA2-IIA (e.g., 500 nM)
-
sPLA2-IIA and varying concentrations of this compound
-
Vehicle control (for this compound)
-
-
Incubate all samples for 24 hours at 37°C.
-
Termination of Reaction: Stop the reaction by adding EDTA.
-
Dialysis: Dialyze the samples against PBS to remove any remaining reactants.
-
Analysis of LDL Modification:
-
Agarose Gel Electrophoresis: Analyze the electrophoretic mobility of the LDL samples. sPLA2-IIA-modified LDL will exhibit increased mobility.
-
Lysophosphatidylcholine (LPC) Measurement: Quantify the amount of LPC generated using a commercially available kit. sPLA2-IIA activity will increase LPC levels.
-
-
Data Analysis: Compare the degree of LDL modification in the presence and absence of this compound.
Expected Outcome: this compound should inhibit the sPLA2-IIA-mediated modification of LDL in a concentration-dependent manner, as evidenced by reduced electrophoretic mobility and lower levels of LPC compared to the control treated with sPLA2-IIA alone.
Inhibition of sPLA2-Mediated LDL Modification
Macrophage Foam Cell Formation Assay
This protocol details how to evaluate the effect of this compound on the formation of macrophage foam cells induced by sPLA2-IIA-modified LDL. Foam cell formation is a critical early event in the development of atherosclerotic plaques.[7][9]
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Phorbol 12-myristate 13-acetate (PMA)
-
RPMI 1640 medium with 10% fetal bovine serum (FBS)
-
sPLA2-IIA-modified LDL (prepared as in Protocol 2)
-
Native LDL (as a control)
-
This compound
-
Oil Red O staining solution
-
Hematoxylin
-
Microscope
Procedure:
-
Macrophage Differentiation: Seed THP-1 monocytes in a multi-well plate and differentiate them into macrophages by incubating with PMA (e.g., 100 ng/mL) for 48 hours.
-
Treatment: After differentiation, wash the cells and incubate them with:
-
sPLA2-IIA-modified LDL
-
sPLA2-IIA-modified LDL in the presence of varying concentrations of this compound
-
Native LDL (negative control)
-
Vehicle control
-
-
Incubate for 24-48 hours.
-
Staining:
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Stain with Oil Red O solution to visualize intracellular lipid droplets.
-
Counterstain with hematoxylin to visualize the nuclei.
-
-
Quantification:
-
Visualize the cells under a microscope and capture images.
-
Quantify the lipid accumulation by extracting the Oil Red O stain with isopropanol and measuring the absorbance at 500 nm.
-
-
Data Analysis: Compare the amount of lipid accumulation in macrophages treated with sPLA2-IIA-modified LDL in the presence and absence of this compound.
Expected Outcome: this compound is expected to reduce the formation of foam cells induced by sPLA2-IIA-modified LDL in a dose-dependent fashion, as indicated by decreased Oil Red O staining.
Macrophage Foam Cell Formation Assay Workflow
In Vivo Atherosclerosis Model in Apolipoprotein E-Deficient (ApoE-/-) Mice
This protocol provides a framework for investigating the in vivo efficacy of this compound in a well-established mouse model of atherosclerosis. ApoE-/- mice spontaneously develop atherosclerotic lesions, a process that can be accelerated with a high-fat diet.[10][11][12]
Materials:
-
ApoE-/- mice
-
High-fat diet
-
This compound
-
Vehicle for in vivo administration
-
Equipment for animal handling, injection, and tissue collection
-
Reagents for histological analysis (e.g., Oil Red O, hematoxylin, antibodies for immunohistochemistry)
Procedure:
-
Animal Model: Use male ApoE-/- mice, typically starting at 8 weeks of age.
-
Diet: Feed the mice a high-fat diet to accelerate the development of atherosclerosis.
-
Treatment Groups: Divide the mice into groups:
-
Control group (vehicle administration)
-
This compound treatment group(s) (different doses)
-
-
Drug Administration: Administer this compound (or vehicle) to the mice. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage will need to be optimized based on preliminary studies. A starting point could be based on its in vitro potency and pharmacokinetic properties. For example, a dosage of 300 µg per mouse via injection has been used for other immunomodulatory oligonucleotides in ApoE-/- mice.[13]
-
Treatment Duration: Treat the mice for a specified period, for example, 8-12 weeks.
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and perfuse the vascular system.
-
Dissect the aorta and heart.
-
En face analysis: Stain the entire aorta with Oil Red O to quantify the total plaque area.
-
Aortic root analysis: Section the aortic root and stain with Oil Red O and hematoxylin to measure lesion size and analyze plaque composition (e.g., macrophage content, collagen content) through immunohistochemistry.
-
-
Data Analysis: Compare the atherosclerotic lesion size and composition between the this compound-treated and control groups.
Expected Outcome: Treatment with this compound is hypothesized to reduce the development and progression of atherosclerotic plaques in ApoE-/- mice. This would be observed as a decrease in plaque area in both en face and aortic root analyses.
sPLA2 Signaling in Atherosclerosis
Conclusion
This compound is a powerful research tool for investigating the multifaceted role of sPLA2 in cardiovascular disease. The protocols outlined in these application notes provide a comprehensive framework for studying the effects of sPLA2 inhibition on key atherogenic processes, from enzymatic activity and lipoprotein modification to foam cell formation and in vivo plaque development. By utilizing this compound in these experimental models, researchers can gain valuable insights into the therapeutic potential of targeting sPLA2 for the prevention and treatment of cardiovascular disease.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Group IIA Secretory Phospholipase A2 and Incident Cardiovascular Disease: An Analysis from the JUPITER Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipase A2 is an Inflammatory Predictor in Cardiovascular Diseases: Is there any Spacious Room to Prove the Causation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The secretory phospholipase A2 group IIA: a missing link between inflammation, activated renin-angiotensin system, and atherogenesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simplified this compound Inhibitors of Secreted Phospholipase A2 Group IIA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simplified this compound inhibitors of secreted phospholipase A2 group IIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The inhibition of macrophage foam cell formation by tetrahydroxystilbene glucoside is driven by suppressing vimentin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. Frontiers | Blockade of Macrophage CD147 Protects Against Foam Cell Formation in Atherosclerosis [frontiersin.org]
- 10. Low Dose Radiation Exposure and Atherosclerosis in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Iron Restriction Alleviates Atherosclerosis in ApoE KO Mice: An iTRAQ Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suppressive oligodeoxynucleotides inhibit atherosclerosis in ApoE(-/-) mice through modulation of Th1/Th2 balance - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
YM-26734 Technical Support Center: Solubility, Protocols, and Troubleshooting
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of YM-26734, a potent competitive inhibitor of secretory phospholipase A2 (sPLA2). Here you will find detailed information on its solubility in DMSO and aqueous buffers, step-by-step experimental protocols, and troubleshooting advice to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
What is the solubility of this compound?
This compound exhibits high solubility in organic solvents but is practically insoluble in aqueous buffers alone.
-
In DMSO: Soluble up to 100 mM.
-
In Ethanol: Soluble up to 100 mM.[1]
-
In Aqueous Buffers (e.g., PBS, TRIS): this compound is poorly soluble in aqueous solutions. To prepare working solutions, it is essential to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.
What is the mechanism of action of this compound?
This compound is a competitive inhibitor of secretory phospholipase A2 (sPLA2), with a broad inhibitory profile against several sPLA2 subtypes.[1][2] It functions by binding to the active site of the sPLA2 enzyme, which prevents the hydrolysis of phospholipids and the subsequent release of arachidonic acid.[2] This, in turn, blocks the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[2][3]
Which sPLA2 isoforms does this compound inhibit?
This compound has been shown to be effective against a range of sPLA2 isoforms. The half-maximal inhibitory concentrations (IC50) for several key isoforms are detailed in the table below.
| sPLA2 Isoform | IC50 Value (µM) |
| sPLA2-X | 0.2 |
| sPLA2-IIA | 1 |
| sPLA2-IID | 1 |
| sPLA2-V | 1 |
| sPLA2-IIE | 3 |
This data highlights the broad-spectrum inhibitory activity of this compound.[1]
Troubleshooting Guide
Issue: Precipitation of this compound upon dilution in aqueous buffer or cell culture media.
Cause: this compound is a hydrophobic molecule with low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous solution, the compound can precipitate out if its final concentration exceeds its solubility limit in the mixed solvent system.
Solutions:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound in your assay.
-
Optimize the DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as high as your experimental system can tolerate without adverse effects. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This can sometimes help to keep the compound in solution.
-
Vortexing/Sonication: Immediately after dilution, vortex the solution vigorously. For persistent precipitation, brief sonication may help to redissolve the compound.
-
Inclusion of a Surfactant: In biochemical assays (not for cell-based assays), the inclusion of a non-ionic surfactant like Triton X-100 or Tween 20 at a low concentration (e.g., 0.01%) may help to maintain the solubility of hydrophobic compounds. However, this must be validated for compatibility with your specific assay.
Issue: Inconsistent or lower-than-expected inhibitory activity.
Cause: This can be due to several factors, including degradation of the compound, inaccurate concentration of the stock solution, or issues with the assay itself.
Solutions:
-
Proper Storage: Store the this compound solid at -20°C.[1] Prepare fresh stock solutions in DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Verify Stock Concentration: If possible, verify the concentration of your stock solution using a spectrophotometer, if a known extinction coefficient is available.
-
Pre-incubation with Enzyme: In enzymatic assays, pre-incubating the sPLA2 enzyme with this compound for a short period (e.g., 15-30 minutes) before adding the substrate can sometimes enhance the inhibitory effect.
-
Assay Controls: Ensure you are using appropriate positive and negative controls in your experiment to validate the assay performance.
Experimental Protocols
1. Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 730.97 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Microcentrifuge tubes
Procedure:
-
Weigh out a precise amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 0.731 mg of this compound.
-
Add the appropriate volume of sterile DMSO to the vial of this compound.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C can be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
2. General Protocol for an In Vitro sPLA2 Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound on sPLA2 using a colorimetric assay. This is a generalized protocol and may need to be optimized for specific sPLA2 isoforms and substrates.
Workflow for sPLA2 Inhibition Assay:
Caption: Workflow for an in vitro sPLA2 inhibition assay.
Signaling Pathway
The Role of sPLA2 in the Inflammatory Signaling Cascade
Secretory phospholipase A2 (sPLA2) plays a pivotal role in the initiation and propagation of the inflammatory response. Upon cellular stimulation by pro-inflammatory signals, sPLA2 is secreted and acts on the phospholipids of cell membranes. This enzymatic action releases arachidonic acid, which is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of potent pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. These mediators contribute to the cardinal signs of inflammation, such as swelling, pain, and redness.
Caption: The sPLA2-mediated inflammatory pathway and the inhibitory action of this compound.
References
YM-26734 stability in cell culture media
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing the expected inhibitory effect of YM-26734 in my cell-based assay. What could be the reason?
A1: Several factors could contribute to a lack of efficacy. Consider the following:
-
Compound Stability: this compound may be unstable in your specific cell culture medium, leading to degradation and loss of activity over the course of your experiment. It is crucial to determine the stability of the compound under your experimental conditions (see the experimental protocol below).
-
Solubility Issues: this compound is soluble in DMSO and ethanol. Ensure that the final concentration of the solvent in your cell culture medium is not toxic to your cells and that the compound does not precipitate out of solution upon dilution.
-
Incorrect Target: Confirm that the cell type you are using expresses the specific secreted phospholipase A2 (sPLA2) isoforms targeted by this compound.[1]
-
Cellular Uptake: As a hydrophobic molecule, this compound is expected to be cell-permeable, but its uptake can vary between cell lines.[1]
Q2: My experimental results with this compound are inconsistent. How can I improve reproducibility?
A2: Inconsistent results often stem from variability in experimental conditions. To improve reproducibility:
-
Freshly Prepare Solutions: Prepare fresh working solutions of this compound from a stock solution for each experiment to minimize degradation.
-
Standardize Protocols: Ensure consistent cell seeding densities, incubation times, and compound concentrations across all experiments.
-
Control for Solvent Effects: Include a vehicle control (e.g., DMSO) in all experiments at the same final concentration as the this compound-treated samples.
-
Monitor Media pH: Changes in media pH can affect compound stability and cellular responses. Ensure the pH of your culture medium is stable throughout the experiment.
Q3: How should I prepare and store this compound stock solutions?
A3: For stock solutions, dissolve this compound in 100% DMSO or ethanol to a concentration of up to 100 mM. Store stock solutions at -20°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
Biological Activity of this compound
This compound is a competitive inhibitor of several secreted phospholipase A2 (sPLA2) isoforms. The table below summarizes its inhibitory activity against various sPLA2s.
| sPLA2 Isoform | IC50 (µM) |
| sPLA2-X | 0.2 |
| sPLA2-IIA | 1 |
| sPLA2-IID | 1 |
| sPLA2-V | 1 |
| sPLA2-IIE | 3 |
| sPLA2-IIF | Minimal Activity |
Data sourced from R&D Systems.
Signaling Pathway
The following diagram illustrates the general signaling pathway involving secreted phospholipase A2 (sPLA2) and the point of inhibition by this compound.
Caption: this compound inhibits sPLA2, blocking arachidonic acid release.
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Media
This protocol provides a general framework for assessing the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
-
Appropriate solvents for mobile phase and sample extraction (e.g., acetonitrile, methanol, water with formic acid)
-
Microcentrifuge tubes
Procedure:
-
Prepare this compound Spiked Media:
-
Prepare a fresh working solution of this compound in your complete cell culture medium at the final concentration you intend to use in your experiments (e.g., 1 µM).
-
Prepare a sufficient volume to collect samples at multiple time points.
-
-
Incubation:
-
Place the tube of this compound-spiked media in a 37°C, 5% CO2 incubator to mimic your experimental conditions.
-
-
Sample Collection:
-
Collect aliquots of the spiked media at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
The t=0 sample represents 100% compound integrity.
-
Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.
-
-
Sample Preparation for Analysis (Example):
-
Thaw the collected samples.
-
Perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile to 1 volume of the media sample.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for HPLC or LC-MS analysis.
-
-
HPLC/LC-MS Analysis:
-
Develop an appropriate chromatographic method to separate this compound from potential degradation products and media components.
-
Analyze the samples from each time point.
-
Quantify the peak area of the parent this compound compound at each time point.
-
-
Data Analysis:
-
Normalize the peak area of this compound at each time point to the peak area at t=0.
-
Plot the percentage of remaining this compound against time to determine its stability profile and half-life in your cell culture medium.
-
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the experimental workflow for assessing compound stability and a logical approach to troubleshooting common issues.
Caption: Workflow for determining compound stability in cell culture media.
Caption: Troubleshooting logic for unexpected experimental results.
References
Troubleshooting YM-26734 precipitation in experiments
Welcome to the technical support center for YM-26734. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to troubleshoot common issues, particularly precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and competitive inhibitor of secretory phospholipase A2 (sPLA2).[1] It works by binding to the active site of sPLA2 enzymes, preventing them from hydrolyzing phospholipids and subsequently blocking the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes. This compound exhibits a broad inhibitory profile against several sPLA2 subtypes.
Q2: What are the primary research applications of this compound?
A2: this compound is primarily used in inflammation research to study the role of sPLA2 in various inflammatory processes. It has been shown to be effective in animal models of inflammation, such as TPA-induced mouse ear edema.[2] Its broad inhibitory spectrum also makes it a valuable tool for investigating the roles of different sPLA2 isoforms in other physiological and pathological conditions, including cardiovascular and neurodegenerative diseases.[1]
Q3: What are the known solubility properties of this compound?
A3: this compound is highly soluble in organic solvents such as DMSO and ethanol, with a reported solubility of up to 100 mM. However, as a hydrophobic compound, it has very low aqueous solubility. This is a critical factor to consider when preparing working solutions for biological experiments.
Q4: How should I store this compound?
A4: this compound should be stored as a solid at -20°C. Stock solutions in DMSO or ethanol should also be stored at -20°C to maintain stability.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in aqueous experimental media is a common challenge due to its hydrophobic nature. This guide provides a systematic approach to diagnose and resolve this issue.
Visualizing the Problem-Solving Workflow
Caption: A troubleshooting workflow for this compound precipitation.
Common Scenarios and Solutions
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon diluting the DMSO stock solution into aqueous buffer. | Localized Supersaturation ("Salting Out"): The rapid change in solvent polarity from DMSO to the aqueous buffer causes the compound to crash out of solution before it can be adequately dispersed. | 1. Optimize Dilution Technique: Add the DMSO stock solution slowly and drop-wise to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion. 2. Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. 3. Increase the Volume of Aqueous Buffer: Diluting into a larger volume can help mitigate localized high concentrations. |
| The solution is initially clear but becomes cloudy or forms a precipitate over time during incubation. | Exceeding Aqueous Solubility: The final concentration of this compound in the aqueous medium is above its solubility limit. | 1. Lower the Final Concentration: If experimentally feasible, reduce the working concentration of this compound. 2. Determine Aqueous Solubility: Perform a simple aqueous solubility test (see protocol below) to estimate the maximum soluble concentration under your experimental conditions. 3. Use a Co-solvent/Surfactant: Consider adding a biocompatible surfactant, such as Pluronic® F-68 or Cremophor® EL, to the aqueous buffer to increase the solubility of the hydrophobic compound. |
| Precipitation is observed, especially in cell culture media containing serum. | Interaction with Media Components: this compound may bind to proteins or other components in the serum or media, leading to the formation of insoluble complexes. | 1. Reduce Serum Concentration: If possible, lower the percentage of serum in your cell culture medium. 2. Use Serum-Free Media for Dilution: Prepare the final working solution in serum-free media first, and then add it to the cells with their serum-containing media. 3. Prepare Fresh Solutions: Always use freshly prepared working solutions of this compound to minimize the time for potential interactions to occur. |
| Precipitation occurs after a change in temperature or pH. | Temperature or pH-Dependent Solubility: The solubility of this compound may be sensitive to changes in temperature or pH. | 1. Maintain Constant Temperature: Pre-warm your aqueous buffers to the experimental temperature before adding the this compound stock solution. 2. Buffer pH: Ensure that the pH of your experimental buffer is stable and appropriate for your assay. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: In Vivo TPA-Induced Mouse Ear Edema Assay
This protocol is adapted from studies demonstrating the anti-inflammatory effects of sPLA2 inhibitors.
-
Animals:
-
Male CD-1 or Swiss albino mice (20-25 g)
-
-
Materials:
-
12-O-Tetradecanoylphorbol-13-acetate (TPA)
-
This compound
-
Vehicle (e.g., acetone or ethanol)
-
Indomethacin (positive control)
-
7 mm biopsy punch
-
-
Procedure:
-
Dissolve TPA in the vehicle to a concentration of 2.5 µg/20 µL.
-
Dissolve this compound and indomethacin in the vehicle to the desired concentrations.
-
Topically apply 20 µL of the this compound solution or vehicle to the inner and outer surfaces of the right ear of each mouse.
-
After 30 minutes, topically apply 20 µL of the TPA solution to the same ear.
-
Four to six hours after TPA application, sacrifice the mice by cervical dislocation.
-
Using a 7 mm biopsy punch, collect a disc from both the treated (right) and untreated (left) ears.
-
Weigh the ear discs immediately.
-
The degree of edema is calculated as the difference in weight between the right and left ear discs.
-
The percentage of inhibition of edema is calculated as: [1 - (Edema_treated / Edema_control)] * 100.
-
Protocol 3: Estimation of Aqueous Solubility (Turbidimetric Method)
This protocol provides a simple method to estimate the kinetic aqueous solubility of this compound.
-
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Phosphate-buffered saline (PBS) or other relevant aqueous buffer
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at ~600 nm
-
-
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock solution in DMSO.
-
In the 96-well plate, add a fixed volume of the aqueous buffer to each well.
-
Add a small, equal volume of each this compound dilution in DMSO to the corresponding wells containing the aqueous buffer. The final DMSO concentration should be kept low and constant (e.g., 1-2%).
-
Include a blank control with DMSO only added to the buffer.
-
Mix the plate by gentle shaking for 1-2 minutes.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the absorbance (or "light scattering") of each well at a wavelength between 500-700 nm.
-
The concentration at which a significant increase in absorbance is observed compared to the blank is the estimated kinetic aqueous solubility.
-
Signaling Pathway
This compound inhibits sPLA2, which plays a crucial role in the arachidonic acid cascade, a key pathway in inflammation.
References
Technical Support Center: Optimizing YM-26734 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing YM-26734, a potent secretory phospholipase A2 (sPLA2) inhibitor, in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive inhibitor of secretory phospholipase A2 (sPLA2).[1] It binds to the active site of the enzyme, thereby preventing the hydrolysis of phospholipids and the subsequent release of arachidonic acid and lysophospholipids. This inhibitory action blocks the production of pro-inflammatory mediators like prostaglandins and leukotrienes. This compound exhibits a broad inhibitory profile against several sPLA2 subtypes.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For in vitro assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q3: What is a typical starting concentration range for this compound in in vitro assays?
A3: The optimal concentration of this compound will vary depending on the specific sPLA2 isoform being studied and the experimental conditions. Based on its IC50 values, a good starting point for biochemical assays is in the low nanomolar to low micromolar range. For cell-based assays, a slightly higher concentration range may be necessary to account for cell permeability and other factors. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q4: Is this compound selective for sPLA2?
A4: this compound displays high selectivity for sPLA2 isoforms over other phospholipases, such as cytosolic PLA2 (cPLA2).[1] It also shows minimal activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are downstream of sPLA2 in the arachidonic acid cascade.[1] This specificity makes it a valuable tool for dissecting the specific roles of sPLA2 in cellular signaling pathways.
Q5: How should this compound be stored?
A5: this compound powder should be stored at -20°C. Stock solutions prepared in DMSO can also be stored at -20°C for several months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound against various sPLA2 Isoforms
| sPLA2 Isoform | IC50 Value |
| Rabbit Platelet sPLA2-IIA | 85 nM[2] |
| Human sPLA2-GIIA | Low nanomolar range[2] |
| Rat sPLA2-GIIA | 60 - 120 nM[2] |
| Human sPLA2-GV | Low nanomolar range[2] |
| Mouse sPLA2-GV | Moderately potent inhibition[2] |
| Human sPLA2-GX | No inhibition at low micromolar concentrations[2] |
| Mouse sPLA2-GX | No inhibition at low micromolar concentrations[2] |
Note: IC50 values can vary depending on the assay conditions, including substrate concentration and type.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, for 1 mg of this compound (Molecular Weight: 730.97 g/mol ), add 136.8 µL of DMSO.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.
-
Store the aliquots at -20°C.
-
Protocol 2: In Vitro sPLA2 Activity Assay using a Fluorescent Substrate
This protocol provides a general framework for determining the inhibitory activity of this compound against a specific sPLA2 isoform using a fluorescent substrate.
-
Materials:
-
Recombinant human sPLA2 enzyme
-
Fluorescent sPLA2 substrate (e.g., NBD-C6-HPC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 1 mM CaCl2, pH 8.0)
-
This compound stock solution (10 mM in DMSO)
-
DMSO (for control)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare Working Solutions:
-
Dilute the recombinant sPLA2 enzyme to the desired working concentration in cold Assay Buffer. The optimal concentration should be determined empirically but is typically in the ng/mL range. Keep the enzyme on ice.
-
Prepare a working solution of the fluorescent sPLA2 substrate in the Assay Buffer. The final concentration will depend on the specific substrate's Km value for the enzyme.
-
Prepare a serial dilution of the this compound stock solution in DMSO. Then, dilute these further in Assay Buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in all wells is constant and low (e.g., 0.1%).
-
-
Assay Setup (per well):
-
Blank (No Enzyme): Add Assay Buffer and the substrate working solution.
-
Control (Enzyme, No Inhibitor): Add the sPLA2 enzyme working solution, Assay Buffer with the same final DMSO concentration as the inhibitor wells, and the substrate working solution.
-
Inhibitor Wells: Add the sPLA2 enzyme working solution and the this compound working solutions at various concentrations.
-
-
Assay Protocol:
-
To the appropriate wells of the 96-well plate, add the Assay Buffer, sPLA2 enzyme, and this compound (or DMSO vehicle control).
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorescent sPLA2 substrate working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the chosen substrate.
-
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.
-
Subtract the velocity of the blank from all other wells.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (enzyme + DMSO).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High Background Signal | Substrate degradation | Prepare fresh substrate solution. Store substrate protected from light and moisture. |
| Contaminated reagents | Use fresh, high-quality reagents and sterile technique. | |
| Autofluorescence of test compound | Measure the fluorescence of this compound alone in the assay buffer. If it is fluorescent, consider using a different assay format (e.g., colorimetric). | |
| Low or No Enzyme Activity | Inactive enzyme | Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. Test enzyme activity with a known activator if available. |
| Incorrect assay buffer composition | Verify the pH and ionic strength of the buffer. Ensure the presence of necessary cofactors like Ca2+. | |
| Inhibitory components in the sample | If testing biological samples, they may contain endogenous inhibitors. Include appropriate controls. | |
| Inconsistent Results | Pipetting errors | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for common reagents. |
| Temperature fluctuations | Ensure consistent incubation temperatures. | |
| Inhibitor precipitation | This compound is hydrophobic and may precipitate in aqueous buffers at high concentrations. Visually inspect wells for precipitation. Reduce the final concentration or increase the DMSO concentration slightly (while staying within an acceptable range). Consider using a surfactant like Triton X-100 in the assay buffer to improve solubility. | |
| IC50 Value Higher than Expected | Incorrect substrate concentration | The apparent IC50 of a competitive inhibitor is dependent on the substrate concentration. Ensure the substrate concentration is at or below the Km value for the enzyme to accurately determine the Ki. |
| Short pre-incubation time | Increase the pre-incubation time of the enzyme and inhibitor to allow for equilibrium binding to be reached. |
Visualizations
Caption: The sPLA2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: A logical troubleshooting guide for common in vitro assay issues.
References
Potential off-target effects of YM-26734
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of YM-26734 for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a competitive inhibitor of secretory phospholipase A2 (sPLA2) enzymes. It demonstrates a broad inhibitory profile against several sPLA2 subtypes, including sPLA2-X, -IIA, -IID, -V, and -IIE.[1][2][3] Its mechanism of action involves binding to the active site of these enzymes, which prevents the hydrolysis of phospholipids and the subsequent release of arachidonic acid, a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes.[2]
Q2: What is the known selectivity profile of this compound? Are there any known enzymes that it does not inhibit?
This compound is noted for its specificity. It displays minimal activity against sPLA2-IIF and has been shown to have no activity against cytosolic PLA2 (cPLA2), cyclooxygenase (COX), and lipoxygenase (LOX) enzymes.[1][3] This selectivity is a key feature, as it allows researchers to specifically probe the role of sPLA2 in inflammatory processes without the confounding effects of inhibiting these other key enzymes in the arachidonic acid cascade.
Q3: Has this compound been screened against a panel of kinases or other off-target proteins?
Publicly available literature does not contain data from broad kinase screening panels or comprehensive off-target binding assays for this compound. The majority of published research focuses on its activity and selectivity within the phospholipase A2 family and related inflammatory pathways. Therefore, while its selectivity against cPLA2, COX, and LOX is established, its activity against other protein families, such as kinases, GPCRs, or ion channels, is not well-documented in the public domain.
Q4: I am observing an unexpected phenotype in my cell-based assay after treatment with this compound. Could this be an off-target effect?
While this compound is known to be a selective sPLA2 inhibitor, an unexpected phenotype could potentially stem from an off-target effect, especially at higher concentrations. It is also possible that the observed effect is a downstream consequence of sPLA2 inhibition that was not anticipated in your specific experimental model. To investigate this, consider the troubleshooting steps outlined in the guide below, such as performing dose-response experiments, using structurally unrelated sPLA2 inhibitors as controls, and attempting to rescue the phenotype by adding downstream metabolites of the sPLA2 pathway.
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound against various sPLA2 Isoforms
| sPLA2 Isoform | IC50 (µM) | Source |
| sPLA2-X | 0.2 | [1] |
| sPLA2-IIA | 1 | [1] |
| sPLA2-IID | 1 | [1] |
| sPLA2-V | 1 | [1] |
| sPLA2-IIE | 3 | [1] |
| Rabbit Platelet sPLA2-IIA | 0.085 |
Signaling Pathway
References
How to control for YM-26734 experimental variability
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of YM-26734, a potent inhibitor of secreted phospholipase A2 (sPLA2). This guide includes frequently asked questions, troubleshooting advice for common experimental issues, detailed experimental protocols, and quantitative data to help control for experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive inhibitor of secretory phospholipase A2 (sPLA2).[1] It binds to the active site of the enzyme, preventing the hydrolysis of phospholipids and the subsequent release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.[1][2]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits a broad inhibitory profile against several sPLA2 subtypes, including sPLA2-X, -IIA, -IID, -V, and -IIE.[1] It shows minimal activity against sPLA2-IIF and no significant inhibition of cytosolic PLA2, cyclooxygenase (COX), or lipoxygenase enzymes, making it a selective tool for studying sPLA2-mediated pathways.[1]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in DMSO and ethanol, with a solubility of up to 100 mM in both solvents. For long-term storage, it is recommended to store the compound at -20°C.
Q4: What are the known off-target effects of this compound?
A4: While this compound is considered a selective sPLA2 inhibitor, all small molecule inhibitors have the potential for off-target effects.[1] It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to the inhibition of sPLA2.
Troubleshooting Guide
Q1: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
A1: Inconsistent IC50 values can arise from several factors:
-
Enzyme Activity: Ensure the sPLA2 enzyme is consistently active. Variations in enzyme preparation, storage, or handling can lead to differing results.
-
Substrate Quality: The quality and preparation of the phospholipid substrate are critical. Vesicle size and consistency can impact enzyme kinetics.
-
Assay Conditions: Minor variations in pH, temperature, or incubation times can significantly affect enzyme activity and inhibitor potency.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) is consistent across all wells and does not exceed a level that affects enzyme activity.
Q2: I am observing poor solubility of this compound in my aqueous assay buffer. How can I improve this?
A2: this compound is a hydrophobic molecule. To improve solubility in aqueous solutions:
-
Prepare a High-Concentration Stock in an Organic Solvent: Dissolve this compound in 100% DMSO or ethanol to create a concentrated stock solution.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the assay buffer.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent in the assay as low as possible (typically <1%) to avoid affecting the enzyme or cell viability.
Q3: I am seeing unexpected cellular effects that may not be related to sPLA2 inhibition. How can I investigate potential off-target effects?
A3: To investigate off-target effects:
-
Use a Structurally Unrelated sPLA2 Inhibitor: Compare the effects of this compound with another sPLA2 inhibitor that has a different chemical scaffold.
-
Rescue Experiments: If possible, add back the product of the sPLA2 reaction (e.g., arachidonic acid) to see if it reverses the observed phenotype.
-
Control Compound: Use a close structural analog of this compound that is known to be inactive against sPLA2.
Quantitative Data
Table 1: Inhibitory Potency (IC50) of this compound against various sPLA2 Isoforms
| sPLA2 Isoform | IC50 (µM) | Source |
| sPLA2-X | 0.2 | |
| sPLA2-IIA | 1 | |
| sPLA2-IID | 1 | |
| sPLA2-V | 1 | |
| sPLA2-IIE | 3 | |
| Rabbit Platelet Group II | 0.085 | [2] |
| Porcine Pancreas Group I | 6.8 | [2] |
Experimental Protocols
Detailed Methodology for In Vitro sPLA2 Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of this compound against a specific sPLA2 isoform.
Materials:
-
Purified recombinant sPLA2 enzyme
-
Phospholipid substrate (e.g., 1,2-bis(heptanoylthio)glycero-3-phosphocholine)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Assay Buffer (e.g., Tris-HCl with CaCl2 and BSA)
-
This compound
-
DMSO or Ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO or ethanol to a stock concentration of 10 mM.
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer to achieve a range of desired concentrations.
-
Prepare Assay Mixture: In each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
This compound dilution (or vehicle control)
-
sPLA2 enzyme
-
-
Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the phospholipid substrate to each well to start the enzymatic reaction.
-
Detection: Add DTNB to the wells. The hydrolysis of the substrate by sPLA2 will release a thiol group that reacts with DTNB to produce a yellow product, which can be measured spectrophotometrically at a wavelength of 412 nm.
-
Data Analysis: Measure the absorbance at regular intervals. Calculate the rate of reaction for each concentration of this compound. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizations
References
Technical Support Center: YM-26734 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of YM-26734, a potent inhibitor of secretory phospholipase A2 (sPLA2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a competitive inhibitor of secretory phospholipase A2 (sPLA2), with a broad inhibitory profile against several sPLA2 subtypes.[1][2] It functions by binding to the active site of sPLA2 enzymes, preventing the hydrolysis of phospholipids and the subsequent release of arachidonic acid, a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes.[1]
Q2: Is there published data on the cytotoxicity of this compound in cell lines?
Based on currently available literature, there is limited direct evidence or quantitative data (e.g., IC50 values for cell death) on the cytotoxic effects of this compound. Most studies have focused on its potent anti-inflammatory and sPLA2 inhibitory activities.[3] While sPLA2 itself has been shown to induce apoptosis in certain cell types, such as the murine macrophage cell line RAW 264.7, this does not directly indicate that its inhibitor, this compound, would be cytotoxic.[4] Researchers are encouraged to perform their own cytotoxicity assessments in relevant cell lines.
Q3: Which cell lines are recommended for studying the effects of this compound?
The choice of cell line will depend on the specific research question. Given this compound's role as an sPLA2 inhibitor with anti-inflammatory properties, the following types of cell lines are recommended:
-
Macrophage-like cell lines: RAW 264.7 (murine) and THP-1 (human) are widely used models for studying inflammation and are relevant for investigating the effects of sPLA2 inhibition.[5]
-
Cancer cell lines: Various cancer cell lines have been used in sPLA2 research. For example, the human colon carcinoma cell line HCT-116 and the murine colon tumor cell line AJ02nm0 have been used to study the effects of sPLA2-IIA overexpression.[6] The choice of cancer cell line should be guided by the specific cancer type being investigated and its relation to sPLA2 expression and activity.
-
Other relevant cell lines: Endothelial cells and fibroblasts are also involved in inflammatory processes and could be suitable for studying the effects of this compound.[7]
Q4: Which cytotoxicity assays are appropriate for assessing the effects of this compound?
Several standard in vitro cytotoxicity assays can be employed to evaluate the effect of this compound on cell viability and proliferation. The choice of assay depends on the specific cellular mechanism being investigated. Commonly used assays include:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[3]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.
-
Trypan Blue Exclusion Assay: A simple and rapid method to differentiate between viable and non-viable cells based on membrane integrity.[8][9]
Quantitative Data
The following table summarizes the reported IC50 values for the inhibition of sPLA2 enzymatic activity by this compound. Note that these are not cytotoxicity values.
| sPLA2 Subtype | Origin | IC50 (µM) | Reference |
| Group II | Rabbit Platelet | 0.085 | [3] |
| Group I | Porcine Pancreas | 6.8 | [3] |
| GIIA | Human, Mouse, Rat | Low nanomolar | |
| GV | Human | Low nanomolar | |
| GV | Mouse | Moderately potent | |
| GX | Human, Mouse | No inhibition at low µM |
Experimental Protocols
MTT Assay Protocol
This protocol is a widely used colorimetric assay to measure cell viability.[3]
Materials:
-
Cells in culture
-
This compound (or other test compound)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with various concentrations of this compound and appropriate controls (vehicle control, positive control for cytotoxicity).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
LDH Assay Protocol
This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes.
Materials:
-
Cells in culture
-
This compound (or other test compound)
-
96-well plates
-
LDH assay kit (containing LDH substrate, cofactor, and dye)
-
Lysis buffer (for positive control)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with different concentrations of this compound and controls. Include wells for a negative control (untreated cells) and a positive control (cells treated with lysis buffer to induce maximum LDH release).
-
Incubate for the desired duration.
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit protocol, protected from light.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Trypan Blue Exclusion Assay Protocol
This method is a simple, manual assay to determine the number of viable cells.[8][9]
Materials:
-
Cell suspension
-
Trypan blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Harvest cells and resuspend them in a single-cell suspension.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).
-
Incubate the mixture at room temperature for 1-2 minutes.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.
Troubleshooting Guide
Issue: High background in MTT assay wells without cells.
-
Possible Cause: Contamination of the culture medium or MTT reagent. The MTT solution may have decomposed.
-
Solution: Use fresh, sterile medium and filter-sterilize the MTT solution. Store the MTT solution protected from light and at the recommended temperature.
Issue: Low signal or absorbance values in the MTT assay.
-
Possible Cause: Insufficient number of viable cells, suboptimal incubation time with MTT, or incomplete solubilization of formazan crystals.
-
Solution: Optimize the initial cell seeding density. Ensure the incubation time with MTT is sufficient for formazan formation (2-4 hours is typical). Ensure complete dissolution of the formazan crystals by thorough mixing with the solubilization buffer.
Issue: High LDH activity in the negative control (untreated cells) of the LDH assay.
-
Possible Cause: Cells are not healthy, over-confluent, or have been handled too vigorously, leading to membrane damage. The culture medium itself may contain LDH (e.g., from serum).
-
Solution: Ensure cells are in the exponential growth phase and not over-confluent. Handle cells gently during plating and media changes. Use a serum-free medium for the assay if possible or use a medium-only background control to subtract any inherent LDH activity.
Issue: Inconsistent cell counts with the Trypan Blue Exclusion Assay.
-
Possible Cause: Inaccurate mixing of cells and trypan blue, improper loading of the hemocytometer, or cell clumping.
-
Solution: Ensure a homogenous single-cell suspension before mixing with trypan blue. Mix the cell suspension and dye thoroughly but gently. Avoid over- or under-filling the hemocytometer. If cells are clumping, consider using a cell strainer or adding a small amount of DNase I.
Visualizations
Caption: this compound inhibits sPLA2, blocking pro-inflammatory mediator production.
Caption: General workflow for assessing the cytotoxicity of a compound in vitro.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. brd.nci.nih.gov [brd.nci.nih.gov]
- 5. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]
- 6. Expression of secretory phospholipase A2 in colon tumor cells potentiates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
Navigating In Vivo Delivery of YM-26734: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the in vivo administration of YM-26734, a potent inhibitor of secretory phospholipase A2 (sPLA2). Given its hydrophobic nature, achieving effective and consistent delivery in animal models can be a significant hurdle. This guide offers practical solutions and detailed protocols to help researchers overcome these delivery issues.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in aqueous buffers for injection. What should I do?
A1: this compound is a hydrophobic molecule with poor water solubility. Direct dissolution in aqueous buffers like saline or phosphate-buffered saline (PBS) is not recommended as it will likely result in precipitation. To overcome this, a formulation strategy involving a co-solvent or a specialized vehicle is necessary.
Q2: What is a suitable vehicle for intravenous (i.v.) administration of this compound in mice?
A2: Based on preclinical studies, a common approach for intravenous administration of this compound is to first dissolve the compound in an organic solvent and then dilute it in a suitable vehicle. A widely used method involves dissolving this compound in dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted with saline for the final injection volume. It is crucial to ensure the final concentration of DMSO is low (typically below 5% of the total injection volume) to minimize toxicity.
Q3: I am observing precipitation when I dilute my DMSO stock of this compound in saline. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock in an aqueous solution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Sonication: After diluting the DMSO stock, sonicate the final solution to aid in the dispersion of the compound.
-
Warming: Gently warming the saline before dilution may help to keep the compound in solution. However, be cautious about the temperature to avoid degradation of this compound.
-
Inclusion of a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Cremophor® EL, to the saline can help to create a stable micellar formulation and prevent precipitation.
-
Alternative Vehicles: If precipitation persists, consider using a different vehicle system, such as a lipid-based formulation or a cyclodextrin-based solution.
Q4: Are there alternative formulations to DMSO-saline for in vivo delivery of this compound?
A4: Yes, several alternative formulation strategies can be employed for hydrophobic compounds like this compound. These are particularly useful if DMSO is a concern for your experimental model.
-
Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can significantly enhance its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used option.
-
Lipid Emulsions: Formulating this compound in a lipid emulsion can be an effective way to administer it intravenously. These formulations mimic the structure of lipoproteins and can improve the pharmacokinetic profile of the drug.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area and dissolution rate in aqueous media. This often involves high-pressure homogenization with stabilizers.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Inconsistent experimental results | Poor bioavailability due to precipitation of this compound upon injection. | 1. Visually inspect the final formulation for any signs of precipitation before each injection. 2. Prepare fresh formulations for each experiment. 3. Consider using a more robust formulation strategy, such as a cyclodextrin or lipid-based vehicle. |
| Toxicity or adverse events in animals | High concentration of co-solvent (e.g., DMSO) in the final injection volume. | 1. Ensure the final concentration of the organic co-solvent is minimized (ideally <5% for DMSO). 2. Include a vehicle-only control group in your study to assess the effects of the formulation itself. 3. If toxicity persists, switch to a non-toxic vehicle like a cyclodextrin or lipid emulsion. |
| Difficulty in achieving the desired dose | Limited solubility of this compound in the chosen vehicle. | 1. Perform solubility studies with different co-solvents and vehicles to find the optimal formulation. 2. Consider formulation strategies that can achieve higher drug loading, such as nanosuspensions. |
Experimental Protocols
Protocol 1: DMSO-Saline Formulation for Intravenous Injection
This protocol is a standard method for preparing this compound for intravenous administration in small animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Prepare Stock Solution: Accurately weigh the required amount of this compound powder and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved by vortexing.
-
Dilution: Just prior to injection, dilute the DMSO stock solution with sterile saline to the final desired concentration. For example, to achieve a final concentration of 1 mg/mL with 5% DMSO, you would add 50 µL of the 10 mg/mL stock to 950 µL of sterile saline.
-
Mixing: Gently vortex or sonicate the final solution to ensure homogeneity and minimize precipitation.
-
Administration: Administer the freshly prepared solution intravenously.
Protocol 2: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Formulation
This protocol provides an alternative to DMSO-based formulations, which can be beneficial for reducing potential co-solvent toxicity.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
Sterile, pyrogen-free containers and syringes
Procedure:
-
Prepare HP-β-CD Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water. Gentle heating and stirring may be required to fully dissolve the HP-β-CD.
-
Drug Incorporation: Add the this compound powder to the HP-β-CD solution.
-
Complexation: Stir or sonicate the mixture for several hours, or overnight, at room temperature to allow for the formation of the inclusion complex. The solution should become clear as the this compound dissolves.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter.
-
Administration: Administer the sterile-filtered solution intravenously.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the inhibitory action of this compound on the sPLA2 signaling pathway and a general workflow for troubleshooting in vivo delivery issues.
Caption: this compound inhibits sPLA2, blocking arachidonic acid release.
Caption: Workflow for troubleshooting this compound in vivo delivery.
YM-26734 Technical Support Center: Quality Control and Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of YM-26734. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for assessing the purity of this compound?
The primary techniques for determining the chemical and stereoisomeric purity of this compound are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS). Specifically:
-
Reversed-Phase HPLC (RP-HPLC) with UV detection is suitable for assessing chemical purity and separating diastereomers.
-
Chiral HPLC is essential for the separation and quantification of enantiomers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is used for identity confirmation and characterization of impurities.
-
Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation of the molecule.
Q2: What are the typical acceptance criteria for the purity of a this compound batch?
Acceptance criteria can vary based on the intended use of the compound (e.g., in vitro studies vs. preclinical development). However, a typical specification for a high-quality batch of this compound is presented in the table below.
| Parameter | Acceptance Criteria | Recommended Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to reference standard | HPLC (retention time), MS, NMR |
| Chemical Purity | ≥98.0% (by area %) | RP-HPLC-UV |
| Enantiomeric Purity | ≥99.0% ee (enantiomeric excess) for the desired enantiomer | Chiral HPLC-UV |
| Individual Impurity | ≤0.5% (by area %) | RP-HPLC-UV |
| Total Impurities | ≤1.5% (by area %) | RP-HPLC-UV |
| Residual Solvents | Meets ICH Q3C limits | Gas Chromatography (GC) |
Q3: How should this compound be stored to ensure its stability?
This compound, like many flavonoid-related compounds, should be stored under controlled conditions to prevent degradation.[1][2] Recommended storage conditions are:
-
Short-term (weeks): Store at 2-8 °C, protected from light.
-
Long-term (months to years): Store at -20 °C or below, protected from light and moisture.
It is advisable to aliquot the compound upon receipt to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
HPLC Purity Analysis (Reversed-Phase)
Issue: Peak Splitting or Tailing in RP-HPLC Chromatogram
-
Question: My this compound peak is showing splitting or tailing. What could be the cause and how can I fix it?
-
Answer: Peak splitting or tailing can be caused by several factors. Follow this troubleshooting guide:
-
Check Column Health: The column frit may be partially blocked, or the stationary phase may be contaminated or have developed a void.
-
Solution: Disconnect the column and flush it in the reverse direction with a strong solvent. If the problem persists, replace the column frit or the entire column.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase composition or a weaker solvent.
-
-
Co-eluting Impurity: A closely eluting impurity can appear as a shoulder or cause peak splitting.
-
Solution: Modify the mobile phase composition (e.g., change the organic solvent ratio or pH) or the gradient profile to improve resolution.
-
-
Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column.
-
Solution: Add a small amount of a competing agent, like triethylamine (TEA), to the mobile phase, or use a column with end-capping.
-
-
Chiral HPLC Separation
Issue: Poor Resolution of Enantiomers
-
Question: I am not getting baseline separation of the this compound enantiomers. How can I improve the resolution?
-
Answer: Chiral separations are highly sensitive to chromatographic conditions.[3] Consider the following adjustments:
-
Mobile Phase Composition: The choice and concentration of the organic modifier and any additives are critical.
-
Solution: Systematically vary the percentage of the alcohol modifier (e.g., ethanol or isopropanol) in the mobile phase. Small changes can have a significant impact on selectivity.
-
-
Column Temperature: Temperature affects the kinetics of the chiral recognition process.
-
Solution: Experiment with different column temperatures (e.g., in 5 °C increments) to see if it improves resolution.
-
-
Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for interactions with the chiral stationary phase.
-
Solution: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).
-
-
Stationary Phase Selection: Not all chiral columns are suitable for every compound. This compound, a flavanone derivative, is likely to be resolved on a polysaccharide-based chiral stationary phase.[3][4][5]
-
Solution: If optimization of the mobile phase and other parameters fails, consider screening different chiral columns (e.g., Chiralpak AD, Chiralcel OD).
-
-
Experimental Protocols
Protocol 1: Purity Assessment by Reversed-Phase HPLC-UV
This method is suitable for determining the chemical purity of this compound and separating its diastereomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in a 1:1 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
Protocol 2: Chiral Purity Assessment by Chiral HPLC-UV
This method is designed for the separation and quantification of the enantiomers of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak AD-3R, 4.6 x 150 mm, 3 µm particle size.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve this compound in methanol to a final concentration of 0.5 mg/mL.
Protocol 3: Identity Confirmation by LC-MS
This protocol is for confirming the molecular weight of this compound.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Use the RP-HPLC conditions from Protocol 1.
-
MS Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Visualizations
Caption: Workflow for this compound Quality Control.
Caption: Troubleshooting Logic for Poor HPLC Peak Shape.
Caption: this compound Mechanism of Action.
References
- 1. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a RP-UHPLC-ESI-MS/MS method for the chiral separation and determination of flavanone, naringenin and hesperetin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. development-and-validation-of-a-rp-uhplc-esi-ms-ms-method-for-the-chiral-separation-and-determination-of-flavanone-naringenin-and-hesperetin-enantiomers - Ask this paper | Bohrium [bohrium.com]
Validation & Comparative
Validating sPLA2 Inhibition in Cell Lysates: A Comparative Guide to YM-26734 and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of YM-26734, a potent inhibitor of secreted phospholipase A2 (sPLA2), with other commercially available alternatives. This document summarizes key performance data, offers detailed experimental protocols for validating sPLA2 inhibition in cell lysates, and visualizes the underlying biological pathways and experimental workflows.
Secreted phospholipase A2 (sPLA2) enzymes are key players in a variety of physiological and pathological processes, including inflammation, host defense, and cardiovascular disease. Their catalytic activity releases arachidonic acid from membrane phospholipids, which is a precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. Consequently, the inhibition of sPLA2 is a significant area of research for the development of new therapeutic agents. This compound has emerged as a potent and competitive inhibitor of several sPLA2 isoforms, making it a valuable tool for researchers in this field.
Comparative Analysis of sPLA2 Inhibitors
The following table summarizes the inhibitory potency (IC50 values) of this compound and other commonly used sPLA2 inhibitors against various sPLA2 isoforms. This data has been compiled from multiple sources to provide a comparative overview. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Inhibitor | sPLA2-IIA | sPLA2-IID | sPLA2-IIE | sPLA2-V | sPLA2-X |
| This compound | ~1 µM[1] | ~1 µM[1] | ~3 µM[1] | ~1 µM[1] | ~0.2 µM[1] |
| Varespladib (LY315920) | 9-14 nM[2] | Low nM range | - | Low nM range | Low nM range |
| LY311727 | 23 nM | - | - | - | - |
| Indomethacin | 28-35 µM[3] | - | - | - | - |
| GK241 | 143 nM (human), 68 nM (mouse)[4] | - | - | >10x selective for GIIA over GV | - |
Experimental Protocols
Validating the inhibitory activity of compounds like this compound in a cellular context is crucial. The following protocol outlines a detailed methodology for measuring sPLA2 activity in cell lysates using a fluorometric assay.
Principle: This assay measures the enzymatic activity of sPLA2 by detecting the cleavage of a fluorogenic substrate. In the intact substrate, the fluorescence is quenched. Upon cleavage by sPLA2, a fluorescent product is released, leading to an increase in fluorescence intensity that is proportional to the enzyme activity.
Materials:
-
Cells of interest (e.g., RAW264.7 macrophages, A549 lung carcinoma cells)
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM EDTA and protease inhibitors)
-
sPLA2 fluorogenic substrate (e.g., a substrate with a quencher and a fluorophore at the sn-1 and sn-2 positions, respectively)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, pH 8.9)
-
This compound and other inhibitors of interest, dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
For adherent cells, wash with ice-cold PBS and scrape into fresh PBS. For suspension cells, pellet by centrifugation.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Lyse the cells by sonication or by incubation on ice with gentle agitation.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
sPLA2 Inhibition Assay:
-
In the 96-well plate, add the desired concentration of this compound or other inhibitors to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add a consistent amount of cell lysate (e.g., 10-50 µg of total protein) to each well containing the inhibitor or vehicle.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Prepare the fluorogenic substrate solution in the assay buffer according to the manufacturer's instructions.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a pre-warmed (e.g., 37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizing Key Processes
To better understand the context of sPLA2 inhibition, the following diagrams, generated using the DOT language, illustrate the sPLA2 signaling pathway and a typical experimental workflow for inhibitor validation.
References
- 1. researchgate.net [researchgate.net]
- 2. oatext.com [oatext.com]
- 3. Groups I, II and III extracellular phospholipases A2: selective inhibition of group II enzymes by indomethacin but not other NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of YM-26734 and Other sPLA2 Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of YM-26734, a potent secretory phospholipase A2 (sPLA2) inhibitor, with other notable sPLA2 inhibitors, including the clinically tested compound varespladib and promising marine-derived natural products. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of sPLA2 inhibition.
Secretory phospholipase A2 (sPLA2) enzymes are key players in various physiological and pathological processes, including inflammation, host defense, and cardiovascular disease. Their ability to hydrolyze phospholipids and release arachidonic acid, a precursor to pro-inflammatory eicosanoids, makes them attractive targets for therapeutic intervention. This guide offers a detailed comparison of the inhibitory profiles, mechanisms of action, and experimental data for this compound and its counterparts.
Executive Summary
This compound stands out as a potent and broad-spectrum sPLA2 inhibitor with low nanomolar efficacy against several key isoforms, particularly those belonging to Group II. In comparison, varespladib, another well-characterized inhibitor, also demonstrates high potency but has faced challenges in clinical trials for cardiovascular diseases, though it shows promise in treating snakebite envenomation. Marine-derived inhibitors represent a diverse class of compounds with unique chemical structures and inhibitory mechanisms, offering alternative scaffolds for drug design.
Data Presentation: Quantitative Comparison of sPLA2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, varespladib, and selected marine-derived inhibitors against various sPLA2 subtypes. This data has been compiled from multiple peer-reviewed studies to provide a clear, quantitative comparison of their potencies.
| Inhibitor | sPLA2-IIA (human) | sPLA2-IIA (other species) | sPLA2-V (human) | sPLA2-X (human) | Other sPLA2 Subtypes |
| This compound | 80 nM[1] | 30 nM (mouse), 120 nM (rat)[1] | 110 nM[1] | >1600 nM[1] | sPLA2-IID, -IIE (inhibits), sPLA2-IIF (minimal activity) |
| Varespladib | 9 nM[2][3] | 8.1 nM (rat), 5.0 nM (rabbit), 3.2 nM (guinea pig)[2][3] | Inhibits[4][5] | Inhibits[4][5] | Potent inhibitor of various snake venom sPLA2s[6] |
| Manoalide | - | - | - | - | Bee venom sPLA2 (~0.12 µM), Cobra venom sPLA2 (1.9 µM)[7] |
| Ircinin | Inhibits (µM range) | - | - | - | Naja naja venom, bee venom sPLA2 (µM range)[8] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Mechanism of Action
This compound is a competitive inhibitor of sPLA2, meaning it binds to the active site of the enzyme, preventing the substrate (phospholipids) from binding and being hydrolyzed.[9] Its chemical structure is derived from a natural product isolated from the fruit of Horsfieldia amygdaline.[5]
Varespladib is also a potent inhibitor that targets the active site of sPLA2 enzymes, specifically isoforms IIa, V, and X.[4][5] By blocking the initial step of the arachidonic acid pathway, it effectively reduces the production of pro-inflammatory mediators.[4]
Marine-derived inhibitors exhibit diverse mechanisms. Manoalide , a sesterterpenoid from a marine sponge, irreversibly inhibits sPLA2 by covalently modifying lysine residues within the enzyme.[10] Ircinin , another marine sponge derivative, also demonstrates inhibitory activity, though its precise mechanism is less characterized.[8]
Experimental Protocols
Accurate determination of inhibitor potency is crucial for comparative analysis. The following are detailed methodologies for common sPLA2 activity assays cited in the literature.
Radiometric sPLA2 Activity Assay
This assay measures the release of a radiolabeled fatty acid from a phospholipid substrate.
Protocol:
-
Substrate Preparation: Prepare small unilamellar vesicles containing a radiolabeled phospholipid, such as 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine.
-
Enzyme Reaction: In a reaction buffer (e.g., Tris-HCl with CaCl₂), incubate the purified sPLA2 enzyme or cell lysate with the radiolabeled substrate vesicles.
-
Inhibitor Addition: For inhibition studies, pre-incubate the enzyme with varying concentrations of the inhibitor (e.g., this compound) before adding the substrate.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol, heptane, and sulfuric acid).
-
Extraction and Quantification: Extract the released radiolabeled fatty acid using an organic solvent (e.g., heptane). Measure the radioactivity in the organic phase using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Fluorometric sPLA2 Activity Assay
This assay utilizes a fluorogenic substrate that releases a fluorescent product upon cleavage by sPLA2.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., Tris buffer with CaCl₂ and bovine serum albumin), a fluorogenic sPLA2 substrate (e.g., a fluorescently labeled phosphatidylcholine analog), and the sPLA2 enzyme solution.
-
Assay Procedure: In a microplate, add the reaction buffer, the inhibitor at various concentrations, and the sPLA2 enzyme.
-
Initiation of Reaction: Start the reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence curves. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visualize the biological context of sPLA2 inhibition and the experimental process, the following diagrams are provided.
Caption: sPLA2 Signaling Pathway in Inflammation.
Caption: General Experimental Workflow for sPLA2 Inhibition Assay.
Conclusion
This compound is a valuable research tool for investigating the roles of various sPLA2 isoforms in health and disease due to its high potency and broad-spectrum activity. Its profile, when compared to other inhibitors like varespladib and marine-derived compounds, highlights the diverse chemical space available for targeting sPLA2. While varespladib's clinical journey has been complex, its potential as a treatment for snakebite envenomation underscores the therapeutic possibilities of sPLA2 inhibition. The unique structures of marine natural products offer exciting avenues for the development of novel sPLA2 inhibitors with potentially different mechanisms of action and selectivity profiles. This guide provides a foundation for researchers to make informed decisions when selecting an appropriate sPLA2 inhibitor for their specific experimental needs.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Varespladib - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Differential effects of manoalide on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of phospholipase A2 activities and some inflammatory responses by the marine product ircinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phospholipase A2 Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 10. Manoalide: structure-activity studies and definition of the pharmacophore for phospholipase A2 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-26734: A Potent and Selective Inhibitor of Secreted Phospholipase A2-IIA
For researchers in inflammation, immunology, and drug development, precise molecular tools are paramount. YM-26734 is a potent and selective inhibitor of secreted phospholipase A2 group IIA (sPLA2-IIA), an enzyme implicated in various inflammatory diseases. This guide provides a comprehensive comparison of this compound with other sPLA2 inhibitors, supported by experimental data and detailed protocols to aid in your research.
Secreted phospholipase A2 (sPLA2) enzymes, particularly the IIA isoform, play a crucial role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids to produce arachidonic acid, a precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[1][2] Elevated levels of sPLA2-IIA are associated with inflammatory conditions like rheumatoid arthritis, sepsis, and atherosclerosis, making it a key target for therapeutic intervention.[3] this compound, a derivative of a natural product, has emerged as a valuable chemical probe to investigate the physiological and pathological roles of sPLA2-IIA due to its high potency and selectivity.[4]
Comparative Analysis of sPLA2-IIA Inhibitors
The efficacy of an inhibitor is determined by its potency (IC50 value) and its selectivity for the target enzyme over other related enzymes. The following table summarizes the inhibitory activity of this compound and other known sPLA2 inhibitors against various sPLA2 isoforms.
| Inhibitor | sPLA2-hGIIA IC50 (nM) | sPLA2-mGIIA IC50 (nM) | sPLA2-rGIIA IC50 (nM) | sPLA2-hGV IC50 (nM) | sPLA2-mGV IC50 (nM) | sPLA2-hGX IC50 (nM) | sPLA2-mGX IC50 (nM) | Other sPLA2 Isoforms |
| This compound | 80 | 30 | 120 | 110 | 520 | >1600 | >1600 | Minimal activity against cytosolic PLA2, COX, and lipoxygenase.[5] |
| Varespladib (LY315920) | 9-14 | - | - | - | - | - | - | 5-10 fold less active against sPLA2-V and 40-fold less active against sPLA2-IB. Negligible activity against group IV, VI, and cytosolic PLA2s.[6] |
| LY311727 | - | - | - | - | - | - | - | One of the first small-molecule inhibitors designed to be specific for human sPLA2-IIA.[6] |
| S-3319 | 29 (in vivo, mice) | - | - | - | - | - | - | Selective for sPLA2-IIA.[6] |
hG: human, mG: mouse, rG: rat
Experimental Protocols
Accurate determination of inhibitor potency is crucial for comparative studies. Below is a detailed protocol for a common in vitro assay to determine the IC50 of sPLA2 inhibitors.
sPLA2 Inhibition Assay Protocol (Colorimetric)
This protocol is based on the use of a chromogenic substrate, diheptanoyl thio-phosphatidylcholine (diheptanoyl thio-PC), which releases a free thiol upon hydrolysis by sPLA2. The thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically.[7][8]
Materials:
-
sPLA2 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100)
-
Diheptanoyl Thio-PC (Substrate)
-
DTNB
-
Recombinant human sPLA2-IIA enzyme
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
Procedure:
-
Reagent Preparation:
-
Prepare the sPLA2 Assay Buffer.
-
Reconstitute the diheptanoyl thio-PC substrate in the assay buffer to the desired concentration (e.g., 1.66 mM).
-
Prepare a stock solution of DTNB (e.g., 10 mM in 0.4 M Tris-HCl, pH 8.0).
-
Dilute the sPLA2-IIA enzyme in the assay buffer to a working concentration that yields a linear reaction rate.
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Blank (no enzyme): 10 µL Assay Buffer
-
Control (no inhibitor): 10 µL sPLA2-IIA enzyme
-
Inhibitor: 10 µL sPLA2-IIA enzyme + varying concentrations of the test inhibitor (typically a serial dilution). The final solvent concentration should be kept constant across all wells.
-
-
-
Reaction Initiation and Measurement:
-
To each well, add the substrate solution (e.g., 200 µL).
-
Immediately add the DTNB solution to each well.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C).
-
Measure the absorbance at 405-414 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from all other rates.
-
Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.[9]
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the specificity of an sPLA2 inhibitor.
Caption: Workflow for determining sPLA2 inhibitor specificity.
sPLA2-IIA Signaling in Inflammation
This compound's inhibitory action on sPLA2-IIA directly impacts a critical inflammatory signaling pathway. The diagram below outlines the role of sPLA2-IIA in the production of inflammatory mediators.
Caption: sPLA2-IIA inflammatory signaling pathway.
References
- 1. Proinflammatory secreted phospholipase A2 type IIA (sPLA-IIA) induces integrin activation through direct binding to a newly identified binding site (site 2) in integrins αvβ3, α4β1, and α5β1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abcam.com [abcam.com]
- 4. Simplified this compound Inhibitors of Secreted Phospholipase A2 Group IIA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simplified this compound inhibitors of secreted phospholipase A2 group IIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. courses.edx.org [courses.edx.org]
YM-26734 as a Reference Compound in sPLA2 Inhibitor Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of YM-26734 with other alternative compounds used as reference inhibitors in the screening of secretory phospholipase A2 (sPLA2). Secretory PLA2s are a superfamily of enzymes that play a critical role in various inflammatory diseases by catalyzing the hydrolysis of phospholipids, leading to the release of arachidonic acid and subsequent production of pro-inflammatory eicosanoids. The selection of an appropriate reference compound is crucial for the validation and standardization of sPLA2 inhibitor screening assays.
Executive Summary
This compound is a potent and broad-spectrum competitive inhibitor of several sPLA2 isoforms, making it a valuable tool in inflammation research. This guide presents a comparative analysis of its inhibitory activity against other known sPLA2 inhibitors, such as Varespladib (LY315920). Detailed experimental protocols for common sPLA2 inhibition assays are also provided to assist researchers in designing and executing their screening campaigns.
Data Presentation: Comparative Inhibitory Activity of sPLA2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other reference compounds against various sPLA2 isoforms. This data allows for a direct comparison of their potency and selectivity.
| Inhibitor | sPLA2 Isoform | Species | IC50 (nM) |
| This compound | sPLA2-IIA | Human | 80 |
| sPLA2-IIA | Mouse | 30 | |
| sPLA2-IIA | Rat | 120 | |
| sPLA2-IID | Not Specified | 1000 | |
| sPLA2-IIE | Not Specified | 3000 | |
| sPLA2-V | Human | 110 | |
| sPLA2-V | Mouse | 520 | |
| sPLA2-X | Not Specified | 200 | |
| sPLA2-GX | Human | >1600 | |
| sPLA2-GX | Mouse | >1600 | |
| Varespladib (LY315920) | sPLA2 Group IIA | Human | 9[1][2] |
| sPLA2 (serum) | Human | 6.2[1] | |
| sPLA2 (serum) | Rat | 8.1[1] | |
| sPLA2 (serum) | Rabbit | 5.0[1] | |
| sPLA2 (serum) | Guinea Pig | 3.2[1] | |
| sPLA2-V | Not Specified | Inhibits[2] | |
| sPLA2-X | Not Specified | Inhibits[2] | |
| S-3319 | sPLA2-IIA | Mouse | 29[3] |
Note: IC50 values can vary depending on the assay conditions, substrate, and enzyme source.
Mandatory Visualization
sPLA2 Signaling Pathway in Inflammation
Caption: The sPLA2 signaling cascade in the inflammatory response.
Experimental Workflow for sPLA2 Inhibitor Screening
Caption: A typical workflow for screening sPLA2 inhibitors.
Experimental Protocols
Fluorometric sPLA2 Inhibition Assay
This assay measures the enzymatic activity of sPLA2 by detecting the fluorescence of a product released from a synthetic substrate.
Materials:
-
Recombinant human sPLA2 enzyme
-
Fluorescent sPLA2 substrate (e.g., NBD-C6-HPC)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM CaCl2, 0.05% Triton X-100
-
This compound (Reference Inhibitor)
-
Test compounds
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound and test compounds in an appropriate solvent (e.g., DMSO).
-
In the 96-well plate, add 2 µL of the compound solutions to the respective wells. For control wells, add 2 µL of the solvent.
-
Add 88 µL of the sPLA2 enzyme solution (pre-diluted in Assay Buffer) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorescent sPLA2 substrate solution to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 460/534 nm for NBD-C6-HPC) in a kinetic mode for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each compound concentration relative to the solvent control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Chromogenic sPLA2 Inhibition Assay
This assay relies on the cleavage of a chromogenic substrate by sPLA2, resulting in a colored product that can be quantified spectrophotometrically.
Materials:
-
Recombinant human sPLA2 enzyme
-
Chromogenic sPLA2 substrate (e.g., 4-nitro-3-(octanoyloxy)benzoic acid)
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM CaCl2, 100 mM KCl, 0.3 mM Triton X-100
-
This compound (Reference Inhibitor)
-
Test compounds
-
96-well clear microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare stock solutions of this compound and test compounds in a suitable solvent (e.g., DMSO).
-
Add 5 µL of the compound solutions to the designated wells of the 96-well plate. Add 5 µL of solvent to the control wells.
-
Add 185 µL of the sPLA2 enzyme solution (diluted in Assay Buffer) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Start the reaction by adding 10 µL of the chromogenic sPLA2 substrate solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at the appropriate wavelength (e.g., 425 nm for the product of 4-nitro-3-(octanoyloxy)benzoic acid cleavage).
-
Calculate the percent inhibition for each compound concentration compared to the solvent control.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound serves as an excellent positive control and reference compound in sPLA2 inhibitor screening campaigns due to its potent and broad-spectrum activity. This guide provides the necessary data and protocols to effectively utilize this compound and compare its performance with other inhibitors, thereby facilitating the discovery of novel anti-inflammatory therapeutics targeting sPLA2. Researchers should carefully consider the specific sPLA2 isoform of interest and the assay format when selecting a reference inhibitor and designing their screening experiments.
References
YM-26734: A Comparative Analysis of its Cross-Reactivity with Phospholipase A2 Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of YM-26734 against various phospholipase A2 (PLA2) isoforms. The data presented herein is intended to assist researchers in evaluating the selectivity profile of this compound and to provide detailed experimental methodologies for its characterization.
This compound is a potent and competitive inhibitor of secretory phospholipase A2 (sPLA2), demonstrating a broad inhibitory profile across several sPLA2 subtypes.[1][2] Its ability to selectively inhibit these enzymes, which are key players in the inflammatory cascade, makes it a valuable tool for studying the physiological and pathological roles of individual PLA2 isoforms. This guide summarizes the available quantitative data on its cross-reactivity, details the experimental protocols used for these assessments, and visualizes the relevant signaling pathways and experimental workflows.
Quantitative Cross-Reactivity Data
The inhibitory potency of this compound has been evaluated against a range of human, mouse, and rat sPLA2 isoforms. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its activity across different species and isoforms.
| PLA2 Isoform | Species | IC50 (nM) | Reference |
| sPLA2-IIA | Human | 80 ± 20 | [3] |
| Mouse | 30 ± 5 | [3] | |
| Rat | 120 ± 5 | [3] | |
| sPLA2-V | Human | 110 ± 20 | [3] |
| Mouse | 520 ± 140 | [3] | |
| sPLA2-X | Human | >1600 | [3] |
| Mouse | >1600 | [3] | |
| sPLA2-X | Not Specified | 200 | [1] |
| sPLA2-IIA | Not Specified | 1000 | [1] |
| sPLA2-IID | Not Specified | 1000 | [1] |
| sPLA2-V | Not Specified | 1000 | [1] |
| sPLA2-IIE | Not Specified | 3000 | [1] |
Note: Discrepancies in IC50 values can arise from different assay conditions, substrates, and enzyme sources.[3]
Signaling Pathways of Key sPLA2 Isoforms
The following diagrams illustrate the signaling pathways in which the sPLA2 isoforms targeted by this compound are involved. Understanding these pathways is crucial for interpreting the functional consequences of inhibition by this compound.
Experimental Protocols
Accurate determination of inhibitor potency requires robust and well-defined experimental protocols. Below are detailed methodologies for both radiometric and non-radiometric sPLA2 inhibition assays, representative of the techniques commonly employed in the field.
Radiometric Phospholipase A2 Inhibition Assay
This method measures the release of a radiolabeled fatty acid from a phospholipid substrate.
Materials:
-
Radiolabeled substrate (e.g., 1-stearoyl-2-[1-14C]arachidonyl-sn-glycero-3-phosphocholine)
-
Unlabeled phospholipid (e.g., L-α-phosphatidylcholine)
-
PLA2 enzyme
-
Assay Buffer: 250 mM Tris-HCl, pH 8.5
-
Calcium Solution: 100 mM CaCl2
-
Inhibitor (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Stopping Solution: Chloroform/Methanol (1:2, v/v) with 1% perchloric acid
-
Scintillation cocktail and vials
-
Silica gel for column chromatography
Procedure:
-
Substrate Preparation: Prepare liposomes by mixing the radiolabeled and unlabeled phospholipids in a glass tube. Dry the lipids under a stream of nitrogen. Resuspend the lipid film in PLA2 buffer containing CaCl2. Sonicate the mixture briefly on ice to form unilamellar vesicles.
-
Enzyme and Inhibitor Incubation: In a microcentrifuge tube, pre-incubate the PLA2 enzyme with varying concentrations of this compound (or solvent control) in PLA2 buffer for a specified time (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).
-
Initiation of Reaction: Start the enzymatic reaction by adding the prepared liposome substrate to the enzyme-inhibitor mixture.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding the ice-cold stopping solution.
-
Extraction of Fatty Acids: Vortex the mixture and add chloroform and 1% perchloric acid to separate the phases. The released radiolabeled fatty acid will partition into the organic phase.
-
Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the solvent control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Non-Radiometric (Colorimetric) Phospholipase A2 Inhibition Assay
This assay utilizes a chromogenic substrate that releases a colored product upon hydrolysis by PLA2.
Materials:
-
Chromogenic PLA2 substrate (e.g., 1,2-dithio analog of diheptanoyl phosphatidylcholine)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
PLA2 enzyme
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100
-
Inhibitor (this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare the assay buffer and dissolve the DTNB and PLA2 substrate in the buffer according to the manufacturer's instructions.
-
Assay Setup in Microplate:
-
Blank wells: Add assay buffer and DTNB.
-
Control (no inhibitor) wells: Add assay buffer, DTNB, and PLA2 enzyme.
-
Inhibitor wells: Add assay buffer, DTNB, PLA2 enzyme, and varying concentrations of this compound.
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a few minutes.
-
Initiation of Reaction: Start the reaction by adding the chromogenic substrate to all wells.
-
Kinetic Measurement: Immediately begin reading the absorbance at 405-414 nm every minute for a set period (e.g., 10-20 minutes) using a microplate reader. The increase in absorbance corresponds to the formation of the colored product.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. Determine the percentage of inhibition for each this compound concentration relative to the control wells. Calculate the IC50 value as described for the radiometric assay.
Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing PLA2 inhibitors like this compound.
References
Comparative Efficacy of YM-26734 and Its Synthetic Analogs as sPLA2 Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of YM-26734, a potent inhibitor of secreted phospholipase A2 (sPLA2), and its rationally designed synthetic analogs. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation into sPLA2 inhibition for inflammatory diseases.
This compound is a competitive inhibitor of Group IIA secreted phospholipase A2 (sPLA2-IIA), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid from cell membranes.[1][2] Arachidonic acid serves as a precursor to pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. The inhibitory action of this compound is attributed to its interaction with the active site of the enzyme, likely involving the coordination of a crucial calcium ion.[1] To explore the structure-activity relationship and develop potentially more effective or simpler inhibitors, a series of synthetic analogs based on the active didodecanoylphloroglucinol portion of this compound have been synthesized and evaluated.[1][3]
Quantitative Efficacy Comparison
The inhibitory potency of this compound and its synthetic analogs was quantified by determining their half-maximal inhibitory concentration (IC50) against various mammalian sPLA2 enzymes. The results of these comparative assays are summarized in the table below.
| Compound | Target Enzyme | IC50 (nM) | Remarks |
| This compound (1) | Human sPLA2-IIA | 80 | Potent inhibition of the human enzyme.[4] |
| Mouse sPLA2-IIA | 30 | Higher potency against the murine enzyme.[4] | |
| Rat sPLA2-IIA | 120 | Potent inhibition of the rat enzyme.[4] | |
| Human sPLA2-V | 110 | Also inhibits Group V sPLA2.[4] | |
| Mouse sPLA2-V | 520 | Less potent against murine Group V.[4] | |
| Human sPLA2-X | >1600 | Lacks activity against Group X.[4] | |
| Mouse sPLA2-X | >1600 | Lacks activity against Group X.[4] | |
| Didodecanoylphloroglucinol (9) | Mouse sPLA2-IIA | Low nanomolar | Simplified analog retains high potency.[5] |
| Rat sPLA2-IIA | Low nanomolar | Simplified analog retains high potency.[5] | |
| Methyl derivative of 9 (17b) | Mouse sPLA2-IIA | Low nanomolar | Similar potent inhibition to the parent analog.[5] |
| Rat sPLA2-IIA | Low nanomolar | Similar potent inhibition to the parent analog.[5] | |
| Analogs 16, 17c, 17d, 17f | Human & Mouse GIIA, GV, GX sPLA2 | >1600 | Loss of hydrophobicity results in a significant drop in inhibitory activity.[5] |
Experimental Protocols
sPLA2 Inhibition Assay
The determination of IC50 values for this compound and its analogs was performed using a continuous fluorescence-based assay.
-
Reagents and Materials:
-
Recombinant human, mouse, and rat sPLA2 enzymes.
-
Fluorescent substrate: 1-palmitoyl-2-(10-pyrenyldecanoyl)-sn-glycero-3-phosphorylcholine (pyrene-PC).
-
Vesicle preparation: Substrate vesicles were prepared by sonication of pyrene-PC with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphorylcholine (POPC) in assay buffer.
-
Assay Buffer: Tris-HCl buffer containing CaCl2 and KCl.
-
Inhibitors: this compound and synthetic analogs dissolved in DMSO.
-
-
Assay Procedure:
-
The assay was conducted in 96-well microplates.
-
A defined amount of sPLA2 enzyme was pre-incubated with varying concentrations of the inhibitor (or DMSO as a control) in the assay buffer for a specified duration at room temperature to allow for inhibitor-enzyme binding.
-
The enzymatic reaction was initiated by the addition of the substrate vesicles to the enzyme-inhibitor mixture.
-
The hydrolysis of the pyrene-PC substrate by sPLA2 results in the release of the pyrene-fatty acid, leading to an increase in fluorescence intensity.
-
Fluorescence was monitored kinetically using a microplate reader with excitation and emission wavelengths appropriate for pyrene.
-
-
Data Analysis:
-
The initial rate of the reaction was calculated from the linear phase of the fluorescence signal increase.
-
The percentage of inhibition was calculated for each inhibitor concentration relative to the control (DMSO).
-
IC50 values were determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.
-
Visualized Signaling Pathway and Experimental Workflow
The following diagrams illustrate the sPLA2 signaling pathway and the general workflow for comparing inhibitor efficacy.
Caption: The sPLA2 signaling cascade in inflammation.
Caption: Workflow for comparing inhibitor efficacy.
References
- 1. The Roles of the Secreted Phospholipase A2 Gene Family in Immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchdata.edu.au [researchdata.edu.au]
- 4. interpriseusa.com [interpriseusa.com]
- 5. Simplified this compound Inhibitors of Secreted Phospholipase A2 Group IIA - PMC [pmc.ncbi.nlm.nih.gov]
YM-26734: An In Vivo Examination of its Anti-Inflammatory Efficacy Compared to Alternative Agents
For researchers and professionals in drug development, the quest for potent and selective anti-inflammatory agents is a continuous endeavor. YM-26734, a selective inhibitor of secretory phospholipase A2 (sPLA2), has emerged as a compound of interest. This guide provides an objective comparison of the in vivo anti-inflammatory effects of this compound against other established anti-inflammatory agents, supported by experimental data and detailed methodologies.
This compound exerts its anti-inflammatory effects by targeting sPLA2, a key enzyme in the inflammatory cascade. sPLA2 hydrolyzes phospholipids to release arachidonic acid, a precursor for pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting sPLA2, particularly the Group IIA isoform, this compound effectively dampens this inflammatory response. In vivo studies have validated its efficacy in established models of acute inflammation.
Comparative Analysis of In Vivo Anti-Inflammatory Activity
To provide a clear comparison, this guide focuses on two widely used in vivo models of acute inflammation: 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice and carrageenan-induced pleurisy in rats.
TPA-Induced Mouse Ear Edema
This model assesses the ability of a compound to inhibit acute inflammation and edema formation.
Table 1: Comparison of Anti-inflammatory Effects in TPA-Induced Mouse Ear Edema
| Compound | Dosage | Route of Administration | Inhibition of Edema (%) | ED50 | Reference |
| This compound | 1 mg/ear | Topical | Not specified | 45 µ g/ear | [1] |
| This compound | 30 mg/kg | Intravenous | Not specified | 11 mg/kg | [1] |
| Indomethacin | 1 mg/ear | Topical | ~83% | Not specified | [2] |
| Dexamethasone | 0.1 mg/ear | Topical | High | Not specified | [3] |
Note: The data for Indomethacin and Dexamethasone are from separate studies and represent an indirect comparison.
Carrageenan-Induced Rat Pleurisy
This model evaluates the effect of anti-inflammatory agents on fluid exudation and inflammatory cell infiltration into the pleural cavity.
Table 2: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Rat Pleurisy
| Compound | Dosage | Route of Administration | Inhibition of Exudate Volume (%) | Inhibition of Leukocyte Infiltration (%) | Reference |
| This compound | 20 mg/kg | Intravenous | ~27% | ~22% | [1] |
| Indomethacin | 10 mg/kg | Oral | High (at 6-9h) | Significant (at 9-24h) | [1] |
| Dexamethasone | 0.25 mg/kg | Oral | High (sustained) | Marked | [1] |
Note: The data for Indomethacin and Dexamethasone are from a separate study and represent an indirect comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
TPA-Induced Mouse Ear Edema Protocol
-
Animal Model: Male CD-1 mice.
-
Induction of Edema: A solution of TPA (1 µg) in a solvent (e.g., acetone or ethanol) is topically applied to the inner and outer surfaces of the right ear. The left ear serves as a control.
-
Drug Administration:
-
Topical: The test compound (e.g., this compound, Indomethacin) is dissolved in a suitable vehicle and applied to the ear shortly before or after TPA application.
-
Systemic: The test compound is administered via an appropriate route (e.g., intravenous, oral) at a specified time before TPA application.
-
-
Assessment of Edema: After a set period (typically 4-6 hours), the mice are euthanized. A standard-sized circular punch biopsy is taken from both ears, and the difference in weight between the right (inflamed) and left (control) ear punches is calculated to quantify the edema.
-
Data Analysis: The percentage inhibition of edema is calculated relative to the vehicle-treated control group. The ED50 (the dose that produces 50% of the maximal effect) can be determined from dose-response curves.
Carrageenan-Induced Rat Pleurisy Protocol
-
Animal Model: Male rats (e.g., Wistar).
-
Induction of Pleurisy: A solution of carrageenan (e.g., 1-2% in saline) is injected into the pleural cavity.
-
Drug Administration: The test compound (e.g., this compound, Indomethacin, Dexamethasone) is administered via an appropriate route (e.g., intravenous, oral) at a specified time before or after carrageenan injection.
-
Sample Collection: At a specific time point after carrageenan injection (e.g., 4-24 hours), the animals are euthanized. The pleural cavity is washed with a known volume of saline, and the pleural exudate is collected.
-
Analysis:
-
Exudate Volume: The total volume of the collected fluid is measured.
-
Leukocyte Count: The total number of leukocytes and differential cell counts in the exudate are determined using a hemocytometer and microscopic examination of stained smears.
-
-
Data Analysis: The percentage inhibition of exudate volume and leukocyte infiltration is calculated by comparing the drug-treated groups to the vehicle-treated control group.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: sPLA2-IIA signaling pathway in inflammation and the inhibitory action of this compound.
Caption: Workflow for the TPA-induced mouse ear edema model.
Caption: Workflow for the carrageenan-induced rat pleurisy model.
References
- 1. Comparison of the anti-inflammatory effects of dexamethasone, indomethacin and BW755C on carrageenin-induced pleurisy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. annexpublishers.com [annexpublishers.com]
- 3. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Downstream Effects of YM-26734 on Eicosanoid Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of YM-26734, a potent secreted phospholipase A2 (sPLA2) inhibitor, and its downstream effects on eicosanoid production. For a comprehensive assessment, its performance is contrasted with alternative mechanisms of eicosanoid modulation, specifically cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibition.
Introduction to Eicosanoid Synthesis Modulation
Eicosanoids are a family of signaling molecules derived from the metabolism of arachidonic acid (AA), playing a pivotal role in inflammatory processes. The production of these mediators can be modulated at different stages of their biosynthetic pathway. This compound acts at the initial step, preventing the release of AA from membrane phospholipids by inhibiting sPLA2.[1][2] In contrast, other anti-inflammatory agents, such as non-steroidal anti-inflammatory drugs (NSAIDs) and 5-LOX inhibitors, act on downstream enzymes.
Comparative Analysis of Inhibitors
The primary distinction in the mechanism of action between this compound and other inhibitors dictates their downstream effects on the eicosanoid profile. This compound, by limiting the availability of the precursor AA, is expected to broadly suppress the production of both prostaglandins and leukotrienes.[1] Conversely, COX inhibitors specifically block the synthesis of prostaglandins, potentially shunting AA towards the LOX pathway, while 5-LOX inhibitors selectively prevent the formation of leukotrienes.[3]
Quantitative Data on Inhibitor Performance
The following tables summarize the inhibitory concentrations of this compound on various sPLA2 isoforms and provide a comparative overview of the expected effects of this compound, a representative COX inhibitor (Indomethacin), and a representative 5-LOX inhibitor (Zileuton) on the production of key eicosanoids.
Table 1: Inhibitory Activity (IC50) of this compound on Secreted Phospholipase A2 Isoforms [2]
| sPLA₂ Isoform | IC₅₀ (nM) |
| Human Group IIA | 15 |
| Mouse Group IIA | 13 |
| Rat Group IIA | 70 |
| Human Group V | 30 |
| Mouse Group V | 280 |
| Human Group X | >10,000 |
| Mouse Group X | >10,000 |
Table 2: Comparative Effects of Inhibitors on Eicosanoid Production
| Compound | Target Enzyme | Effect on Prostaglandin E₂ (PGE₂) Production | Effect on Leukotriene B₄ (LTB₄) Production |
| This compound | Secreted Phospholipase A₂ (sPLA₂) | Suppression | Suppression |
| Indomethacin | Cyclooxygenase (COX-1 & COX-2) | Strong Suppression [4][5] | No direct effect; potential for increase due to substrate shunting[6] |
| Zileuton | 5-Lipoxygenase (5-LOX) | No direct effect; potential for increase due to substrate shunting[3] | Strong Suppression [7][8] |
Signaling Pathways and Experimental Workflow
To visualize the points of intervention of these inhibitors and the experimental approach to assess their effects, the following diagrams are provided.
Caption: Eicosanoid synthesis pathway and points of inhibition.
Caption: Workflow for assessing inhibitor effects on eicosanoids.
Experimental Protocols
Protocol for In Vitro Assessment of Eicosanoid Production
This protocol outlines a general procedure for comparing the effects of this compound, indomethacin, and zileuton on eicosanoid production in a cell-based assay.
1. Cell Culture and Treatment:
-
Culture appropriate cells (e.g., murine macrophages or human mast cells) to a suitable density in multi-well plates.
-
Pre-incubate the cells with varying concentrations of this compound, indomethacin, zileuton, or vehicle control for 1 hour.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide [LPS] or calcium ionophore A23187) for a predetermined time to induce eicosanoid production.
2. Sample Collection and Preparation:
-
Centrifuge the plates to pellet the cells and collect the supernatant.
-
To precipitate proteins, add four volumes of cold methanol to the supernatant.
-
Add a mixture of deuterated internal standards for various eicosanoids to each sample to allow for accurate quantification.
-
Centrifuge the samples to remove precipitated proteins.
3. Solid-Phase Extraction (SPE) of Eicosanoids: [9]
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Acidify the supernatant to approximately pH 3.5 with formic acid.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of methanol in water to remove polar impurities.
-
Elute the eicosanoids with methanol or ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
4. LC-MS/MS Analysis: [9][10][11][12]
-
Reconstitute the dried extract in a suitable mobile phase for liquid chromatography.
-
Inject the sample onto a reverse-phase C18 column.
-
Perform chromatographic separation using a gradient of water and acetonitrile/methanol containing a small percentage of formic acid.
-
Detect and quantify the individual eicosanoids using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for each eicosanoid and its corresponding internal standard are monitored.
5. Data Analysis:
-
Construct calibration curves for each eicosanoid using authentic standards.
-
Calculate the concentration of each eicosanoid in the samples by normalizing the peak area of the endogenous eicosanoid to the peak area of its corresponding deuterated internal standard and comparing it to the calibration curve.
-
Compare the levels of different eicosanoids between the control and inhibitor-treated groups to determine the inhibitory effect of each compound.
Conclusion
This compound represents a valuable tool for investigating the role of sPLA2 in various physiological and pathological processes. Its mechanism of action, upstream of both the COX and LOX pathways, provides a broad-spectrum inhibition of eicosanoid synthesis. This contrasts with the more targeted effects of COX and 5-LOX inhibitors. The choice of inhibitor for research or therapeutic development will depend on the specific eicosanoid profile that needs to be modulated. The provided experimental framework offers a robust method for quantitatively assessing the downstream effects of these different inhibitory strategies on eicosanoid production.
References
- 1. nbinno.com [nbinno.com]
- 2. Simplified this compound Inhibitors of Secreted Phospholipase A2 Group IIA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zileuton, a 5-lipoxygenase inhibitor, increases production of thromboxane A2 and platelet aggregation in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relation between plasma concentration of indomethacin and its effect on prostaglandin synthesis and platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of effects of aspirin and indomethacin on human platelet prostaglandin synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of indomethacin, prostaglandin E1, and ibuprofen on bowel ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of Effect of Leukotriene Biosynthesis Blockers and Inhibitors of Phosphodiesterase Enzyme in Patients with Bronchial Hyperreactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [diposit.ub.edu]
- 12. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Inhibitor Selectivity: A Comparative Guide to YM-26734 and Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to predicting its efficacy and potential for off-target effects. This guide provides a comparative analysis of YM-26734, a potent inhibitor of secreted phospholipase A2 (sPLA2), and the broader concept of off-target screening against a kinase panel, using the well-characterized kinase inhibitor Sunitinib as a comparative example. While this compound's activity against kinases has not been reported, this guide will illuminate the principles of inhibitor selectivity within different target classes.
This compound: A Selective Inhibitor of Secreted Phospholipase A2
This compound is a competitive inhibitor of secreted phospholipase A2 (sPLA2), an enzyme family crucial to the inflammatory process through the liberation of arachidonic acid from phospholipids. Its selectivity has been characterized across various sPLA2 isoforms, demonstrating a distinct profile of potent inhibition against specific family members.
This compound sPLA2 Inhibition Profile
The following table summarizes the inhibitory activity of this compound against a panel of sPLA2 enzymes. The data is presented as IC50 values, the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| sPLA2 Isoform | IC50 (nM) |
| Group IIA | 8.5 |
| Group IID | 1000 |
| Group IIE | 3000 |
| Group V | 1000 |
| Group X | 200 |
Data compiled from publicly available research.
The sPLA2 Signaling Pathway and this compound's Point of Intervention
The diagram below illustrates the signaling pathway initiated by pro-inflammatory stimuli, leading to the production of prostaglandins. This compound exerts its effect by directly inhibiting the activity of sPLA2, thereby blocking the release of arachidonic acid.
Caption: sPLA2 signaling pathway and the inhibitory action of this compound.
Comparative Analysis: Off-Target Screening of a Kinase Inhibitor
In contrast to the targeted selectivity profile of this compound within the sPLA2 family, many small molecule inhibitors, particularly those targeting the highly conserved ATP-binding pocket of kinases, can exhibit activity against a broad range of unintended targets. This "off-target" activity is a critical consideration in drug development, as it can lead to unforeseen side effects or even therapeutic benefits.
Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, serves as an illustrative example. It is known to inhibit several kinases, including VEGFRs and PDGFRs, which are implicated in tumor growth and angiogenesis.
Illustrative Off-Target Kinase Profile of Sunitinib
The following table provides a condensed, illustrative example of the kind of data generated from an off-target kinase panel screen for an inhibitor like Sunitinib. The values represent the percentage of inhibition at a given concentration (e.g., 1 µM).
| Kinase Target | % Inhibition @ 1 µM |
| VEGFR2 (Primary Target) | 98 |
| PDGFRβ (Primary Target) | 95 |
| c-Kit (Off-Target) | 85 |
| FLT3 (Off-Target) | 75 |
| Src (Off-Target) | 60 |
| Abl (Off-Target) | 40 |
| EGFR (Off-Target) | 15 |
| a hypothetical unrelated kinase | <5 |
This data is illustrative and compiled for educational purposes from various sources.
Experimental Protocols
Secreted Phospholipase A2 (sPLA2) Inhibition Assay
The inhibitory activity of this compound against sPLA2 is typically determined using a cell-free enzymatic assay. A common method involves the following steps:
-
Substrate Preparation: Radiolabeled or fluorescently labeled phospholipids are incorporated into vesicles or used in a micellar solution to serve as the substrate for sPLA2.
-
Enzyme and Inhibitor Incubation: A fixed concentration of recombinant sPLA2 is pre-incubated with varying concentrations of the test compound (e.g., this compound) for a defined period at a specific temperature (e.g., 37°C) in a suitable buffer containing necessary cofactors like Ca2+.
-
Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of the substrate. After a set incubation time, the reaction is terminated, often by the addition of a quenching agent or by altering the pH.
-
Product Quantification: The amount of product generated (e.g., released fatty acid) is quantified. For radiolabeled substrates, this can be done by liquid scintillation counting after separation of the product from the unreacted substrate. For fluorescent substrates, the change in fluorescence intensity is measured.
-
IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Panel Off-Target Screening Assay
Off-target screening against a kinase panel is a high-throughput process designed to assess the selectivity of a compound against a large number of kinases. A typical workflow is as follows:
-
Compound Preparation: The test compound is serially diluted to a range of concentrations.
-
Assay Plate Preparation: In a multi-well plate format, each well contains a specific purified kinase, a suitable substrate (peptide or protein), and ATP.
-
Compound Addition: The test compound at various concentrations is added to the wells.
-
Kinase Reaction: The kinase reaction is initiated, usually by the addition of ATP. The plate is incubated for a specific time at a controlled temperature to allow for phosphorylation of the substrate.
-
Detection: The amount of substrate phosphorylation is measured. Common detection methods include:
-
Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence/Luminescence-Based Assays: Employing antibodies that specifically recognize the phosphorylated substrate, coupled with a fluorescent or luminescent reporter system.
-
Mobility Shift Assays: Detecting the change in charge of a peptide substrate upon phosphorylation.
-
-
Data Analysis: The activity of each kinase in the presence of the compound is compared to a control (DMSO vehicle). The percentage of inhibition is calculated, and for hits, IC50 values are determined.
The diagram below outlines the general workflow for off-target kinase panel screening.
Caption: General workflow for kinase off-target screening.
Conclusion
This guide highlights the importance of understanding inhibitor selectivity through the detailed examination of this compound's profile against sPLA2 enzymes and a comparative overview of off-target screening for kinase inhibitors. While this compound demonstrates focused activity within its target class, the example of Sunitinib underscores the broader promiscuity that can be observed with other classes of inhibitors. For drug development professionals, a thorough characterization of a compound's selectivity, whether narrowly focused or multi-targeted, is a critical step in advancing new therapeutic agents.
Safety Operating Guide
Navigating the Disposal of YM-26734: A Guide to Safe Laboratory Practices
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of YM-26734, a potent inhibitor of secretory phospholipase A2 (sPLA2), with a focus on procedural, step-by-step guidance.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available at the time of this publication. In the absence of explicit hazard data, a conservative approach to handling and disposal is recommended. The following procedures are based on general best practices for laboratory chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Hazard Assessment and Waste Characterization
Before initiating any disposal procedures, a thorough hazard assessment of the this compound waste stream must be conducted. This involves evaluating its potential for:
-
Ignitability: The tendency to catch fire.
-
Corrosivity: The ability to cause damage to skin or metals.
-
Reactivity: The likelihood of exploding or reacting violently.
-
Toxicity: The potential to cause harm if inhaled, ingested, or absorbed.
Given that this compound is a bioactive small molecule, it should be treated as potentially toxic. Waste streams containing this compound must be segregated from non-hazardous waste to prevent accidental exposure and environmental contamination.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines a safe and compliant method for the disposal of this compound and its associated waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
2. Waste Segregation:
-
Segregate all waste contaminated with this compound at the point of generation. This includes:
-
Unused or expired pure compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, and plates).
-
Contaminated PPE.
-
3. Waste Collection and Labeling:
-
Solid Waste:
-
Collect solid waste, such as contaminated labware and PPE, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
If this compound is dissolved in a solvent (e.g., DMSO, ethanol), the solvent's hazardous characteristics must also be considered for proper segregation and disposal. Do not mix incompatible waste streams.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent (if applicable), the concentration, and the date of accumulation.
-
4. Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure secondary containment is in place to prevent spills.
5. Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Quantitative Data for Chemical Waste
The following table provides general concentration limits for common hazardous waste categories. While specific limits for this compound are not available, these values serve as a reference for the proper characterization and disposal of the waste stream it is in.
| Waste Category | Parameter | Maximum Concentration Limit | Disposal Method |
| Halogenated Solvents | Total Organic Halogens | 1,000 ppm | Incineration |
| Non-Halogenated Solvents | Total Volatile Organic Compounds (VOCs) | 500 ppm | Fuel Blending / Incineration |
| Heavy Metals | Lead, Mercury, Cadmium, Chromium | 5.0 mg/L (each) | Chemical Precipitation / Stabilization |
| Corrosive Waste | pH | ≤ 2 or ≥ 12.5 | Neutralization |
Experimental Protocol: Waste Characterization
To determine the hazardous characteristics of a this compound waste stream, the following general protocol can be followed in consultation with your EHS department.[1]
Objective: To identify the ignitable, corrosive, and potentially toxic properties of the waste.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves.
-
pH meter or pH indicator strips.
-
Flash point apparatus (for ignitability testing).
Methodology:
-
Sample Collection: Collect a representative sample of the waste in a clean, compatible container.[1]
-
Corrosivity Test:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure the pH of the waste sample. A pH less than or equal to 2 or greater than or equal to 12.5 indicates corrosivity.[1]
-
-
Ignitability Test:
-
Use a closed-cup flash point tester.
-
Determine the flash point of the liquid waste. A flash point below 60°C (140°F) indicates an ignitable hazardous waste.[1]
-
-
Toxicity Assessment:
-
Due to its biological activity, this compound should be handled as a potentially toxic substance.
-
If the waste stream is suspected of containing other toxic constituents, a Toxicity Characteristic Leaching Procedure (TCLP) test may be required by a certified laboratory.[1]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Navigating the Safe Handling of YM-26734: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential safety and logistical information for the handling of YM-26734, a potent inhibitor of secreted phospholipase A2 (sPLA2), to facilitate its effective use in research and development while minimizing risk.
Immediate Safety and Handling Protocols
Given the absence of a dedicated SDS, this compound should be handled with the universal precautions applied to all new or uncharacterized chemical entities. The following personal protective equipment (PPE) is mandatory to prevent skin and respiratory exposure.
Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use and dispose of them after handling. Use proper glove removal technique to avoid skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Body Protection | Laboratory coat | A buttoned lab coat should be worn to protect street clothing and skin from potential splashes. |
| Respiratory Protection | Fume hood | All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols. |
Operational and Disposal Plans
A clear plan for the use and disposal of this compound is critical for maintaining a safe laboratory environment.
Standard Operating Procedure (SOP) Workflow
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
Disposal Plan
All waste materials contaminated with this compound, including unused solutions, contaminated consumables (e.g., pipette tips, tubes), and personal protective equipment, must be collected in a designated and clearly labeled hazardous waste container. Disposal should be carried out in strict accordance with local, state, and federal regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Protocols
This compound is a known inhibitor of secreted phospholipase A2 (sPLA2), particularly group IIA (GIIA).[1][2] The following provides a general methodology for an in vitro sPLA2 inhibition assay, a key experiment for characterizing the activity of this compound and its analogs.
In Vitro sPLA2 Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of sPLA2.
Materials:
-
Recombinant human sPLA2-IIA
-
Phospholipid substrate (e.g., 1-palmitoyl-2-(10-pyrenyldecanoyl)-sn-glycero-3-phosphoglycerol)
-
Assay buffer (e.g., Tris-HCl, CaCl2, KCl, BSA)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the sPLA2 enzyme to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a specified time at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the phospholipid substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the pyrene-labeled fatty acid results in an increase in fluorescence.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value of this compound by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the catalytic activity of sPLA2 enzymes. These enzymes are responsible for the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is a key precursor for the synthesis of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes. By blocking sPLA2, this compound effectively suppresses the production of these inflammatory mediators.
Caption: The inhibitory effect of this compound on the sPLA2-mediated inflammatory pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
